4,6-Dichloro-2-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-5(3-10)6(8)2-7(9)11-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWFDJBNEJHPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dichloro-2-methylnicotinonitrile (CAS 1185190-81-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4,6-Dichloro-2-methylnicotinonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. As a substituted nicotinonitrile, this compound belongs to a class of molecules known for their diverse biological activities and utility as versatile chemical building blocks.
Core Chemical and Physical Properties
4,6-Dichloro-2-methylnicotinonitrile is a solid, heterocyclic compound featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a nitrile functional group.[1] The arrangement of these substituents dictates its reactivity and potential for further chemical modification.
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 1185190-81-1 | [1] |
| Molecular Formula | C₇H₄Cl₂N₂ | [1] |
| Molecular Weight | 187.03 g/mol | [1] |
| SMILES | N#CC1=C(C)N=C(Cl)C=C1Cl | [1] |
| Physical Form | Solid | [2] |
graph "4_6_Dichloro_2_methylnicotinonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
// Substituent nodes Cl_4 [label="Cl", pos="0,-3!"]; Cl_6 [label="Cl", pos="2.6,1.5!"]; CH3_2 [label="CH₃", pos="-2.6,1.5!"]; CN_3_C [label="C", pos="-2.6,-1.5!"]; CN_3_N [label="N", pos="-3.9,-2.25!"];
// Pyridine ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Substituent bonds C4 -- Cl_4; C6 -- Cl_6; C2 -- CH3_2; C3 -- CN_3_C; CN_3_C -- CN_3_N [style=triple]; }
Caption: Chemical structure of 4,6-Dichloro-2-methylnicotinonitrile.
Synthesis and Reactivity
While specific synthesis protocols for 4,6-Dichloro-2-methylnicotinonitrile are not extensively detailed in publicly available literature, its structure suggests that it can be synthesized from related dichloromethylnicotinic acids or their derivatives. The reactivity of this compound is primarily influenced by the electron-withdrawing nature of the two chlorine atoms and the nitrile group, making the pyridine ring susceptible to nucleophilic substitution reactions. The chlorine atoms at the 4 and 6 positions are potential sites for displacement by various nucleophiles, offering a pathway to a diverse range of substituted pyridine derivatives.[3]
A plausible synthetic route could involve the dehydration of the corresponding amide of 4,6-dichloro-2-methylnicotinic acid. The precursor acid, 4,6-dichloro-2-methylnicotinic acid (CAS 693286-31-6), is a known compound.[2][4]
Caption: A potential synthetic workflow for 4,6-Dichloro-2-methylnicotinonitrile.
Potential Applications in Research and Development
Nicotinonitrile derivatives are recognized for their wide range of biological activities and are integral components in the development of pharmaceuticals.[5] The structural motifs present in 4,6-Dichloro-2-methylnicotinonitrile make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. The reactive chlorine atoms can be substituted to introduce various functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs.[3]
Given that the isomeric compound, 2,6-Dichloro-4-methylnicotinonitrile, is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals, including anti-inflammatory and anti-cancer agents, it is plausible that 4,6-Dichloro-2-methylnicotinonitrile could serve as a valuable building block in these areas as well.[5]
Safety, Handling, and Storage
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, a cautious approach to handling is imperative. Based on data for structurally related compounds such as 4,6-dichloro-2-methylnicotinic acid, this compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[2]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid inhalation of dust or fumes.[7]
-
Avoid direct contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
-
Recommended storage temperature is between 2-8°C.[1]
Spectral Data
Detailed experimental spectral data for 4,6-Dichloro-2-methylnicotinonitrile is not widely published. However, a supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data upon request.[1] Researchers interested in this compound are advised to contact suppliers for specific analytical data.
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A Comparative Technical Guide to 4,6-Dichloro-2-methylnicotinonitrile and 2,6-Dichloro-4-methylnicotinonitrile for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal and agrochemical research, substituted nicotinonitriles represent a class of heterocyclic compounds with significant biological and chemical versatility.[1] Among these, dichlorinated methylnicotinonitriles are of particular interest as key intermediates and building blocks for the synthesis of a wide array of functional molecules. This technical guide provides an in-depth comparative analysis of two constitutional isomers: 4,6-dichloro-2-methylnicotinonitrile and 2,6-dichloro-4-methylnicotinonitrile.
While both isomers share the same molecular formula (C₇H₄Cl₂N₂) and molecular weight (187.03 g/mol ), the positional differences of their chloro and methyl substituents on the pyridine ring impart distinct physicochemical properties, spectroscopic signatures, and chemical reactivity.[2][3] This guide aims to elucidate these differences, offering researchers and drug development professionals a comprehensive resource to inform their synthetic strategies and molecular design efforts.
Comparative Analysis of Physicochemical and Spectroscopic Properties
The arrangement of substituents on the pyridine ring directly influences the electronic distribution and steric environment of each isomer, leading to notable differences in their physical and spectral properties.
Physicochemical Properties
A summary of the key physicochemical properties for both isomers is presented in Table 1.
| Property | 4,6-Dichloro-2-methylnicotinonitrile | 2,6-Dichloro-4-methylnicotinonitrile |
| CAS Number | 1185190-81-1[3] | 875-35-4[4][5] |
| Molecular Formula | C₇H₄Cl₂N₂[3] | C₇H₄Cl₂N₂[4][5] |
| Molecular Weight | 187.03 g/mol [3] | 187.03 g/mol [4][5] |
| Appearance | Predicted: White to off-white solid | White to light brown solid[6] |
| Melting Point | No data available | 108-112 °C[7] |
| Boiling Point | No data available | Not available |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents | Slightly soluble in water, ethanol, and acetone; insoluble in ether[5] |
Table 1: Comparative Physicochemical Properties
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for both isomers are presented in Table 2.
| Spectrum | 4,6-Dichloro-2-methylnicotinonitrile (Predicted) | 2,6-Dichloro-4-methylnicotinonitrile (Experimental/Predicted) |
| ¹H NMR | ~2.6 ppm (s, 3H, -CH₃), ~7.5 ppm (s, 1H, Ar-H) | ~2.5 ppm (s, 3H, -CH₃), ~7.3 ppm (s, 1H, Ar-H) |
| ¹³C NMR | ~20 ppm (-CH₃), ~115 ppm (-CN), ~125 ppm (Ar-C), ~140 ppm (Ar-C-Cl), ~150 ppm (Ar-C-Cl), ~155 ppm (Ar-C-CH₃), ~118 ppm (Ar-C-CN) | ~22 ppm (-CH₃), ~116 ppm (-CN), ~123 ppm (Ar-C), ~148 ppm (Ar-C-Cl), ~152 ppm (Ar-C-Cl), ~158 ppm (Ar-C-CH₃), ~110 ppm (Ar-C-CN) |
Table 2: Predicted and Experimental NMR Data (in ppm relative to TMS)
Infrared (IR) Spectroscopy
The key IR absorption bands for both isomers are outlined in Table 3. The characteristic nitrile stretch is a strong indicator for this class of compounds.
| Functional Group | 4,6-Dichloro-2-methylnicotinonitrile (Predicted) | 2,6-Dichloro-4-methylnicotinonitrile (Predicted) |
| C-H stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H stretch (Aliphatic) | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ |
| C≡N stretch (Nitrile) | ~2230 cm⁻¹ (sharp, strong)[8][9] | ~2230 cm⁻¹ (sharp, strong)[8][9] |
| C=C/C=N stretch (Aromatic Ring) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| C-Cl stretch | ~800-600 cm⁻¹ | ~800-600 cm⁻¹ |
Table 3: Key Predicted IR Absorption Bands
Synthesis Methodologies
The synthesis of these dichlorinated nicotinonitriles typically involves the chlorination of a corresponding dihydroxypyridine precursor. The choice of starting material dictates the final isomeric product.
Synthesis of 4,6-Dichloro-2-methylnicotinonitrile
A plausible synthetic route to 4,6-dichloro-2-methylnicotinonitrile starts from 2-methyl-4,6-dihydroxynicotinonitrile. The chlorination can be achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Synthesis of 4,6-dichloro-2-methylnicotinonitrile
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-4,6-dihydroxynicotinonitrile (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of 2,6-Dichloro-4-methylnicotinonitrile
The synthesis of 2,6-dichloro-4-methylnicotinonitrile has been reported starting from 2,6-dihydroxy-4-methylnicotinonitrile, following a similar chlorination procedure.[10]
Synthesis of 2,6-dichloro-4-methylnicotinonitrile
Experimental Protocol:
-
Reaction Setup: In a pressure tube or a round-bottom flask with a reflux condenser, dissolve 2,6-dihydroxy-4-methylnicotinonitrile (1.0 eq) in phosphorus oxychloride (POCl₃, excess).[10]
-
Reaction: Heat the reaction mixture to 180 °C for 6 hours.[10]
-
Work-up: After cooling to room temperature, remove the excess phosphorus oxychloride by distillation under reduced pressure. Slowly add crushed ice to the residue to precipitate the solid product.[10]
-
Purification: Collect the solid by filtration and dry under vacuum to afford the target product.[10]
Comparative Reactivity and Applications
The differing positions of the chlorine atoms significantly influence the reactivity of the two isomers, particularly in nucleophilic aromatic substitution (SₙAr) reactions.
Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
The pyridine nitrogen atom is electron-withdrawing, which activates the ring towards nucleophilic attack, especially at the ortho (2- and 6-) and para (4-) positions.[11][12]
-
2,6-Dichloro-4-methylnicotinonitrile: Both chlorine atoms are in activated positions (ortho to the nitrogen). Nucleophilic attack can occur at either the C2 or C6 position. The methyl group at the C4 position has a minor electronic effect but can influence the steric accessibility of the adjacent chlorine atoms.
-
4,6-Dichloro-2-methylnicotinonitrile: The chlorine at the C4 position is para to the nitrogen, and the chlorine at the C6 position is ortho. Both are activated towards nucleophilic substitution. The relative reactivity of these two positions will depend on the nature of the nucleophile and the reaction conditions. The methyl group at the C2 position may sterically hinder attack at this position if it were a leaving group, and it electronically influences the adjacent C-Cl bond.
Generally, the C4 position in chloropyridines is more susceptible to nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate.[1]
Relative reactivity of chloro-substituents
Applications in Drug Discovery and Agrochemicals
The ability to selectively substitute the chlorine atoms makes these compounds valuable precursors for a variety of biologically active molecules.
-
2,6-Dichloro-4-methylnicotinonitrile is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.[13][14] Its symmetrical nature can be advantageous for the synthesis of mono-substituted derivatives.
-
4,6-Dichloro-2-methylnicotinonitrile , with its two electronically distinct chlorine atoms, offers the potential for sequential and regioselective functionalization, allowing for the creation of diverse molecular scaffolds. This is particularly valuable in the construction of compound libraries for drug discovery screening.
The nicotinonitrile moiety itself is a known pharmacophore and is present in several approved drugs.[1] The introduction of methyl and chloro substituents provides handles for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Conclusion
4,6-dichloro-2-methylnicotinonitrile and 2,6-dichloro-4-methylnicotinonitrile, while isomeric, present distinct profiles in terms of their physicochemical properties and chemical reactivity. The well-documented 2,6-dichloro isomer serves as a reliable building block, while the less-explored 4,6-dichloro isomer offers opportunities for novel synthetic strategies due to its potential for regioselective functionalization. A thorough understanding of the subtle differences between these two molecules, as outlined in this guide, is crucial for researchers and drug development professionals seeking to leverage their unique chemical characteristics in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
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Solubility of 4,6-Dichloro-2-methylnicotinonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 4,6-Dichloro-2-methylnicotinonitrile in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a cornerstone of process chemistry, influencing everything from reaction kinetics to purification and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 4,6-dichloro-2-methylnicotinonitrile, a key heterocyclic building block. In the absence of extensive published quantitative data for this specific isomer, this document synthesizes foundational solubility principles, outlines robust experimental methodologies for its determination, and provides predicted solubility trends based on structural analysis and data from analogous compounds. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach the solubility of this and similar compounds.
Introduction: Understanding 4,6-Dichloro-2-methylnicotinonitrile
4,6-Dichloro-2-methylnicotinonitrile is a substituted pyridine derivative, a class of compounds of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a polar pyridine ring, a nitrile group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor, two electron-withdrawing chlorine atoms, and a methyl group, results in a molecule of moderate polarity with a complex array of potential intermolecular interactions. Understanding these features is critical to predicting and manipulating its solubility.
Table 1: Physicochemical Properties of 4,6-Dichloro-2-methylnicotinonitrile and a Key Isomer
| Property | 4,6-Dichloro-2-methylnicotinonitrile | 2,6-Dichloro-4-methylnicotinonitrile (Isomer for reference) |
| CAS Number | 1185190-81-1[2] | 875-35-4 |
| Molecular Formula | C₇H₄Cl₂N₂ | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol | 187.03 g/mol |
| Appearance | Solid (Predicted) | Light yellow powder / solid[1] |
| Melting Point | Not available | 108-112 °C |
| Boiling Point | Not available | 118 °C / 5 mmHg[3] |
| Water Solubility | Very low (Predicted) | Slightly soluble (0.4 g/L)[1][3] |
The physicochemical properties, particularly the solid-state characteristics like melting point and crystal lattice energy, play a crucial role in solubility. A higher melting point often suggests stronger intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is the guiding tenet of solubility.[4] This means that substances with similar intermolecular forces are more likely to be miscible. For a solid to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome both the energy holding the solute molecules together in their crystal lattice and the energy holding the solvent molecules together.
Key factors influencing the solubility of 4,6-dichloro-2-methylnicotinonitrile include:
-
Polarity: The pyridine ring and nitrile group impart significant polarity. This suggests that polar solvents will be more effective than non-polar ones.
-
Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen atoms of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. Therefore, polar protic solvents (like alcohols) that can donate hydrogen bonds are expected to be effective solvents.
-
Dispersion Forces: The aromatic ring and chlorine atoms contribute to London dispersion forces, allowing for some interaction with less polar solvents.[4]
-
Hansen Solubility Parameters (HSP): A more advanced model treats solubility as a three-dimensional vector composed of dispersion (δd), polar (δp), and hydrogen bonding (δh) forces.[5] A solvent is predicted to be effective if its Hansen parameters are close to those of the solute, resulting in a small "Hansen distance" (Ra).[5][6]
Caption: "Like Dissolves Like" principle applied to the target compound.
Experimental Protocols for Solubility Determination
Accurate solubility data is determined empirically. Several robust methods are available, each with specific advantages.
The Equilibrium Concentration (EqC) Method
This is the gold-standard method for generating precise solubility data. It involves allowing a suspension to reach thermodynamic equilibrium before measuring the concentration of the dissolved solute.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 4,6-dichloro-2-methylnicotinonitrile to a series of sealed vials. The presence of undissolved solid is essential to ensure saturation.[7]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Place the vials in a constant-temperature shaker or orbital shaker. The time required to reach equilibrium can vary from hours to days and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for the solid to settle. Alternatively, use a centrifuge.
-
Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a sub-micron filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to prevent artificially high results.
-
Analysis: Accurately dilute the filtered sample and determine the concentration of the solute using an appropriate analytical technique (see Section 4).
-
Calculation: Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.
Dynamic Methods for Rapid Screening
For faster, albeit potentially less precise, measurements, dynamic methods are widely used, particularly for determining temperature-dependent solubility.
-
Temperature Variation (TV) Method: A suspension of known composition is slowly heated. The temperature at which the last crystal dissolves is recorded as a point on the solubility curve. This is highly effective for generating temperature-dependent solubility profiles.
-
Solvent Addition (SA) Method: A known mass of the solute is placed in a vial at a constant temperature. A solvent is then slowly added until all the solid has just dissolved. The total amount of solvent added provides a solubility data point.
Caption: Workflow for the Equilibrium Concentration (EqC) Method.
Analytical Techniques for Concentration Measurement
The choice of analytical method is crucial for accurate solubility determination.
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable techniques. It separates the compound of interest from any impurities and provides a precise concentration based on a calibration curve. UV detection is typically suitable for aromatic compounds like this one.
-
Gas Chromatography (GC): Useful for volatile and thermally stable compounds. GC coupled with a mass spectrometer (GC-MS) provides both quantification and structural confirmation.
-
UV-Vis Spectroscopy: A rapid method that relies on the Beer-Lambert law, which correlates absorbance with concentration. A calibration curve must first be generated using standards of known concentration. This method is best for simple systems where the solute is the only component that absorbs at the chosen wavelength.
-
Gravimetric Analysis: This involves taking a known volume of the filtered saturated solution, evaporating the solvent completely, and weighing the remaining solid residue. While simple, it can be prone to errors if the compound is volatile or thermally unstable.
Solubility Profile of 4,6-Dichloro-2-methylnicotinonitrile
While extensive quantitative data for 4,6-dichloro-2-methylnicotinonitrile is not available in the public domain, we can predict its general solubility behavior based on its structure and qualitative data from the closely related isomer, 2,6-dichloro-4-methylnicotinonitrile.[1] Researchers should treat this table as a guide for initial solvent screening and must determine precise values experimentally.
Table 2: Predicted and Observed Solubility of Dichloromethylnicotinonitriles
| Solvent Class | Solvent Example | Predicted Solubility of 4,6-Isomer | Observed Solubility of 2,6-Isomer | Rationale for Prediction |
| Non-Polar | Hexane, Toluene | Low to Insoluble | Insoluble | Mismatch in polarity. Only weak dispersion forces are possible.[4] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Slightly Soluble[1] | Good dipole-dipole interactions between the solvent and the polar pyridine/nitrile groups. |
| Polar Aprotic | Dichloromethane (DCM) | Moderate to High | Not Available | DCM is a good solvent for many polar organic molecules. However, slow reactivity with pyridines can occur.[8][9] |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Not Available | Highly polar solvent capable of strong dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol | Moderate | Slightly Soluble[1] | Solvents can act as H-bond donors to the nitrogen atoms, aiding dissolution. |
| Ethers | Diethyl Ether | Low to Insoluble | Insoluble[1] | Low polarity and inability to donate hydrogen bonds limit its effectiveness. |
| Aqueous | Water | Very Low | Slightly Soluble (0.4 g/L)[3] | The hydrophobic aromatic ring and chlorine atoms outweigh the polarity of the nitrile and pyridine nitrogen. |
Safety, Handling, and Disposal
As a dichlorinated aromatic compound, 4,6-dichloro-2-methylnicotinonitrile must be handled with appropriate caution. All waste must be treated as hazardous.
Personal Protective Equipment (PPE)
-
Hand Protection: Chemically resistant gloves are mandatory. Given the halogenated nature of the compound, consult manufacturer guides for appropriate materials (e.g., Viton®, butyl rubber). Double-gloving is recommended.
-
Eye and Face Protection: Chemical splash goggles are required at a minimum. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Skin and Body Protection: A buttoned lab coat is required. For larger-scale work, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Storage and Disposal
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.
-
Disposal: All waste, including contaminated PPE, empty containers, and absorbent materials, must be disposed of in designated hazardous waste containers according to institutional and regulatory guidelines.
Spill and Exposure Procedures
-
Spill: For a small spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and place it in a sealed hazardous waste container. Decontaminate the area thoroughly. For large spills, evacuate the area and contact your institution's safety office immediately.
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. Seek medical attention.
-
Caption: General workflow for safely handling chlorinated aromatic compounds.
Conclusion
While a definitive, quantitative solubility dataset for 4,6-dichloro-2-methylnicotinonitrile in common organic solvents is not yet established in the literature, a robust framework for its determination exists. By understanding the underlying chemical principles and applying rigorous experimental and analytical methodologies as outlined in this guide, researchers can generate the high-quality data necessary for successful process development, optimization, and formulation. The provided safety protocols are essential for ensuring the well-being of laboratory personnel working with this class of compounds.
References
-
StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Available at: [Link]
-
Vandavasi, V. K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
-
Vandavasi, V. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]
-
Toward predicting process outcomes in different solvents: Solubility and reactivity. (n.d.). GSK. Available at: [Link]
-
Thomsen, K., & Rasmussen, P. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Chemical LAND21. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4. Available at: [Link]
-
Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Available at: [Link]
-
Pena-Pereira, F., & Namieśnik, J. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Available at: [Link]
-
Miles, W. H., et al. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
-
ResearchGate. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Available at: [Link]
-
Amerigo Scientific. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile (97%). Available at: [Link]
-
ChemWhat. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile CAS#: 875-35-4. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4,6-Dichloro-2-methylquinoline Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
Portland State University. (n.d.). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Available at: [Link]
-
XCHEMI. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile - 875-35-4. Available at: [Link]
-
Wiley Online Library. (2000). "Pyridine and Pyridine Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Technical Handling & Application Guide: 4,6-Dichloro-2-methylnicotinonitrile
Topic: 4,6-Dichloro-2-methylnicotinonitrile (CAS 262368-30-9) Content Type: Technical Handling & Application Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists
Executive Chemical Profile
4,6-Dichloro-2-methylnicotinonitrile is a highly functionalized pyridine scaffold employed primarily as a regioselective electrophile in the synthesis of kinase inhibitors (e.g., Src, Abl) and agrochemical active ingredients. Its utility stems from the differential reactivity of its two chlorine atoms, governed by the electronic influence of the nitrile group at position 3.
Physicochemical Data Matrix
| Property | Specification | Critical Note |
| CAS Number | 262368-30-9 | Primary identifier for inventory/regulatory tracking.[1][2][3] |
| Molecular Formula | MW: 187.03 g/mol . | |
| Appearance | Off-white to pale beige solid | Discoloration indicates hydrolysis or oxidation. |
| Melting Point | 152–154 °C | Sharp range indicates high purity (>98%). |
| Solubility | DMSO, DMF, EtOAc, DCM | Insoluble in water ; hydrolyzes slowly in aqueous acid. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |
Synthetic Architecture & Regioselectivity
As a Senior Application Scientist, it is critical to understand why this molecule is selected: it acts as a "molecular switchboard" for installing substituents.
The Mechanistic Driver: Regioselective
The core reactivity is Nucleophilic Aromatic Substitution (
-
The C4 Position (Primary Site): This position is ortho to the electron-withdrawing nitrile group (CN) at C3 and para to the ring nitrogen. The inductive effect of the nitrile group makes C4 significantly more electrophilic.
-
The C6 Position (Secondary Site): This position is ortho to the ring nitrogen but meta to the nitrile. While activated by the ring nitrogen, it lacks the synergistic activation provided by the nitrile group found at C4.
Experimental Implication: Under controlled conditions (0°C to RT, 1.0 eq nucleophile), substitution occurs almost exclusively at C4 . Higher temperatures or excess nucleophile are required to displace the C6 chlorine.
Visualization: Reaction Cascade
The following diagram illustrates the regioselective pathway for synthesizing a typical kinase inhibitor scaffold.
Figure 1: Regioselective substitution logic. The C4-chlorine is displaced first due to the electron-withdrawing effect of the adjacent nitrile group.
Operational Safety & Handling Protocols
This compound poses specific risks associated with halogenated pyridines and nitriles.
Hazard Classification (GHS)[1][3]
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]
-
Skin/Eye Irritation: Category 2 (H315/H319) – Causes serious irritation.[3]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[3]
Protocol 1: Handling & Weighing
Objective: Prevent inhalation of dust and hydrolysis of the reagent.
-
Environment: All weighing must occur inside a certified chemical fume hood or a glovebox.
-
PPE:
-
Gloves: Double-glove technique. Inner layer: Latex; Outer layer: Nitrile (min 0.11 mm thickness). Reasoning: Pyridine derivatives can permeate thin nitrile; double layering provides a breakthrough buffer.
-
Respiratory: If handling >5g outside a hood (not recommended), use a P100/OV cartridge respirator.
-
-
Procedure:
-
Equip the balance with a static eliminator (pyridine nitriles can be static-prone).
-
Transfer solid rapidly to the reaction vessel.
-
Purge the vessel with Nitrogen/Argon immediately after addition.
-
Protocol 2: Reaction Quenching & Waste
Objective: Manage unreacted material and acidic byproducts.
-
The Risk: During
reactions, HCl is generated as a byproduct. If the reaction uses a base (e.g., DIPEA, ), amine salts will precipitate. -
Quench Step:
-
Cool reaction mixture to 0°C.
-
Slowly add Saturated Aqueous
. Caution: Evolution of gas will occur due to acid neutralization. -
Extract with EtOAc or DCM.
-
-
Waste Disposal:
-
Aqueous Phase: Treat as basic aqueous waste (check for cyanide trace, though unlikely to cleave under standard conditions).
-
Organic Phase: Halogenated solvent waste.
-
Solid Waste: Contaminated gloves/paper must be sealed in a secondary bag before disposal to prevent off-gassing.
-
Emergency Response Systems
In the event of exposure or containment breach, the following self-validating response steps apply.
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap/water for 15 min. Do not use ethanol. | Ethanol increases skin permeability of pyridine derivatives, potentially accelerating systemic absorption. |
| Eye Contact | Flush with water/saline for 15 min. Lift eyelids. | Pyridines are basic/irritating; immediate dilution prevents corneal opacity. |
| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Irritation of the bronchial mucosa can lead to delayed pulmonary edema. |
| Fire | Use | Combustion releases toxic Hydrogen Cyanide (HCN) , Nitrogen Oxides ( |
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Related Structure/Safety Data).[1] Retrieved from [Link] Note: Used for GHS classification and structural property verification of the 2-methyl-nicotinonitrile scaffold family.
-
WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link] Note: Validates the electronic effects of ortho-EWG substituents on
regiochemistry.
Sources
- 1. 262368-30-9 | CAS DataBase [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isomeric Landscape of Dichloromethylnicotinonitriles: A Technical Guide for Researchers
An In-depth Exploration of 4,6-Dichloro-2-methylnicotinonitrile and its Prominent Isomer, 2,6-Dichloro-4-methylnicotinonitrile, in Chemical Synthesis and Drug Discovery
For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. The nicotinonitrile scaffold, a pyridine ring bearing a nitrile group, is a privileged structure in medicinal chemistry. However, the nuanced substitution patterns on this ring can lead to vastly different chemical properties and biological activities. This guide provides a comprehensive overview of 4,6-dichloro-2-methylnicotinonitrile and its more extensively studied isomer, 2,6-dichloro-4-methylnicotinonitrile, clarifying their distinct identities and applications in the scientific literature.
Part 1: Core Identification and Synonyms
A critical challenge in navigating the literature surrounding dichloromethylnicotinonitriles is the potential for isomeric confusion. This section delineates the primary synonyms and identifiers for both 4,6-dichloro-2-methylnicotinonitrile and its 2,6-dichloro-4-methyl counterpart to ensure accurate sourcing and application.
4,6-Dichloro-2-methylnicotinonitrile
This specific isomer is identified by the following:
-
Systematic Name: 4,6-dichloro-2-methylpyridine-3-carbonitrile
-
CAS Number: 1185190-81-1
-
Molecular Formula: C₇H₄Cl₂N₂
-
Molecular Weight: 187.03 g/mol
While less documented in extensive research applications compared to its isomer, it is available from various chemical suppliers as a building block for organic synthesis.
2,6-Dichloro-4-methylnicotinonitrile
This isomer is significantly more prominent in the scientific literature and commercial applications. Its identifiers include:
-
Systematic Name: 2,6-dichloro-4-methylpyridine-3-carbonitrile[1]
-
Synonyms: 2,6-Dichloro-3-cyano-4-methylpyridine, 3-Cyano-2,6-dichloro-4-methylpyridine, Dicnil, NSC 19881[2]
The extensive documentation and application of this isomer make it a crucial point of focus for researchers in this chemical space.
Part 2: Physicochemical Properties and Data
A comparative summary of the physicochemical properties of these isomers is essential for experimental design, including solubility, melting point, and stability.
| Property | 4,6-Dichloro-2-methylnicotinonitrile | 2,6-Dichloro-4-methylnicotinonitrile |
| Appearance | Not specified in readily available literature | Light yellow powder or solid[2] |
| Melting Point | Not specified in readily available literature | 108-112 °C[2][4] |
| Boiling Point | Not specified in readily available literature | 317.1 °C at 760 mmHg[2] |
| Solubility | Not specified in readily available literature | Slightly soluble in water, ethanol, and acetone; insoluble in ether[2] |
| Storage | Sealed in dry, 2-8°C | Store at 0-8°C[1] |
Part 3: Synthesis and Chemical Reactivity
The synthetic routes to these dichlorinated nicotinonitriles are key to their utility as versatile intermediates. The reactivity of the chloro substituents allows for a range of nucleophilic substitution reactions, paving the way for the creation of diverse molecular libraries.
Synthesis of 2,6-Dichloro-4-methylnicotinonitrile
A general and established method for the synthesis of 2,6-dichloro-4-methylnicotinonitrile involves the treatment of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a chlorinating agent like phosphorus oxychloride.[5]
Conceptual Synthetic Workflow
Caption: Synthetic pathway to 2,6-Dichloro-4-methylnicotinonitrile.
Reactivity and Role in Further Synthesis
The chlorine atoms at the 2 and 6 positions of 2,6-dichloro-4-methylnicotinonitrile are susceptible to nucleophilic displacement. This reactivity is the cornerstone of its application as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] For instance, it is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV.[5]
Part 4: Applications in Drug Development and Agrochemicals
The utility of these compounds, particularly the 2,6-dichloro-4-methyl isomer, extends across multiple domains of chemical research and development.
Pharmaceutical Applications
-
Antiviral Agents: As previously mentioned, 2,6-dichloro-4-methylnicotinonitrile is a critical precursor to Nevirapine, highlighting its importance in the development of antiviral therapies.[5]
-
Anti-inflammatory and Anti-cancer Research: The scaffold has been identified as a valuable intermediate in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties.[1]
-
The Nitrile Group as a Pharmacophore: The nitrile group itself is a common pharmacophore in numerous approved drugs. It can participate in noncovalent interactions with biological targets and can also act as a bioisostere for other functional groups.[6] In some cases, the nitrile can act as an electrophilic "warhead" to form covalent bonds with target proteins, a strategy that has gained traction in the development of highly selective and potent inhibitors.[7]
Role of the Nitrile Group in Drug Design
Caption: The multifaceted roles of the nitrile group in drug design.
Agrochemical Applications
2,6-Dichloro-4-methylnicotinonitrile is also a significant intermediate in the agrochemical industry. It is used in the synthesis of pesticides and herbicides.[1][2] The presence of halogen atoms in agrochemicals can enhance their biological activity and stability.[8]
Part 5: Experimental Protocols
The following is a representative, generalized protocol for a nucleophilic substitution reaction using a dichloronicotinonitrile derivative. Researchers should adapt this based on the specific nucleophile and desired product, with strict adherence to safety protocols.
General Protocol for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the dichloronicotinonitrile substrate (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO, or dioxane).
-
Addition of Nucleophile: Add the nucleophile (1-1.2 equivalents for monosubstitution, >2 equivalents for disubstitution) to the reaction mixture. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be required to scavenge the HCl byproduct.
-
Reaction Conditions: The reaction may proceed at room temperature or require heating. Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired substituted nicotinonitrile.
-
Characterization: Characterize the final product using standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, to confirm its identity and purity.
Part 6: Conclusion and Future Perspectives
While 4,6-dichloro-2-methylnicotinonitrile remains a commercially available yet less-explored building block, its isomer, 2,6-dichloro-4-methylnicotinonitrile, stands as a testament to the power of halogenated heterocyclic intermediates in modern chemical synthesis. Its established role in the production of a life-saving antiviral drug and its utility in the agrochemical sector underscore its significance. For researchers and drug development professionals, a clear understanding of the isomeric differences and the rich reactivity of the 2,6-dichloro isomer is crucial for leveraging this scaffold to its full potential in the discovery of new bioactive molecules. Future research may uncover unique applications for the 4,6-dichloro isomer, further expanding the chemical space accessible from these versatile nicotinonitrile derivatives.
References
-
Chemical LAND21. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4,6-Dichloronicotinonitrile. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile (97%). Retrieved from [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35.
-
MDPI. (2025, December 9). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]
-
Tevard. (2026, January 31). The Role of 4,6-Dichloro-2-methylpyrimidine in Modern Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
EPA. (2025, October 15). 4,6-Dichloro-2-methylquinoline Properties. Retrieved from [Link]
-
ACS Publications. (2022, June 5). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. Retrieved from [Link]
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
-
ResearchGate. (2020, May 6). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
- da Silva, V. C., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(8), 917-933.
-
University of Birmingham's Research Portal. (2021). Protocol for analysis of G2/M DNA synthesis in human cells. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
Sources
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- 2. 2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. 2,6-Dichloro-4-methylnicotinonitrile (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. 2,6-二氯-4-甲基尼克腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 [chemicalbook.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles [mdpi.com]
Methodological & Application
Application Note: Selective Hydrazinolysis of 4,6-Dichloro-2-methylnicotinonitrile
Abstract & Strategic Significance
This Application Note details the controlled hydrazinolysis of 4,6-Dichloro-2-methylnicotinonitrile (1) . This transformation is a critical gateway in the synthesis of kinase inhibitors (e.g., substituted pyrazolo[3,4-b]pyridines). The reaction involves a Nucleophilic Aromatic Substitution (
The Challenge: The substrate contains two electrophilic sites (C4-Cl and C6-Cl). Uncontrolled conditions lead to bis-hydrazinolysis (impurity) or regio-isomeric mixtures. The Solution: This protocol utilizes the electronic activation of the C4 position by the ortho-cyano group to achieve >95% regioselectivity for the 3-amino-6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine (3) core, preserving the C6-chlorine for subsequent diversification (e.g., Suzuki-Miyaura coupling).
Chemical Logic & Mechanism
Understanding the electronic landscape of the substrate is prerequisite to process control.
Regioselectivity Drivers
-
C4-Position (Target): Highly activated by the ortho-cyano group (inductive and resonance withdrawal) and the para-like resonance effect of the pyridine nitrogen (though technically gamma, the conjugation through the alkene unit is significant).
-
C6-Position (Avoid): Activated primarily by the adjacent pyridine nitrogen (alpha-halo).
Reaction Pathway
- Displacement: Hydrazine attacks C4, displacing chloride to form intermediate (2) .
-
Cyclization: The terminal nitrogen of the hydrazinyl group attacks the electrophilic nitrile carbon.
-
Tautomerization: Rapid rearrangement yields the aromatic 3-aminopyrazole fused system (3) .
Figure 1: Reaction pathway illustrating the kinetic preference for C4 displacement and subsequent cyclization vs. the thermodynamic bis-substitution impurity.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 4,6-Dichloro-2-methylnicotinonitrile | 187.03 | 1.0 | Substrate |
| Hydrazine Monohydrate (64-65%) | 50.06 | 2.5 | Nucleophile |
| Ethanol (Absolute) | - | 10 V | Solvent |
| Triethylamine (Optional) | 101.19 | 1.1 | HCl Scavenger* |
*Note: Hydrazine can act as its own base, but using TEA allows tighter stoichiometry of hydrazine to prevent over-reaction.
Step-by-Step Methodology
Step 1: Preparation (0 min)
-
Charge a 3-neck round-bottom flask with 4,6-Dichloro-2-methylnicotinonitrile (1.0 equiv).
-
Add Ethanol (10 volumes relative to substrate mass).
-
Stir to achieve a suspension/partial solution.
-
Cool the system to 0–5°C using an ice/water bath. Critical: Low temperature is essential to maximize regioselectivity.
Step 2: Controlled Addition (5–30 min)
-
Mix Hydrazine Monohydrate (2.5 equiv) with equal volume of Ethanol (to dilute).
-
Add the hydrazine solution dropwise via an addition funnel over 20–30 minutes.
-
Observation: An exotherm may be observed.[3] Maintain internal temperature <10°C.
-
Color Change: The solution typically turns yellow/orange, indicating the formation of the hydrazinyl intermediate.
Step 3: Reaction & Cyclization (30 min – 3 h)
-
Allow the reaction to warm naturally to Room Temperature (20–25°C).
-
Stir for 2–3 hours.
-
Monitor (HPLC/TLC):
-
SM (Rf ~0.8, Hex/EtOAc 3:1) should disappear.
-
Intermediate (Rf ~0.4) may be transient.
-
Product (Rf ~0.2) will precipitate as a solid.
-
-
Cyclization Check: If the intermediate persists (rare), heat mildly to 40°C for 30 mins. Avoid reflux to protect the C6-Cl.
Step 4: Quench & Isolation [4]
-
Cool the mixture back to 0°C.
-
Add Water (10 volumes) dropwise to complete precipitation and dissolve hydrazine salts.
-
Stir for 30 minutes.
-
Filter the solid under vacuum.
-
Wash the cake: 2x with Water (removes hydrazine/salts), 1x with cold Ethanol (removes organic impurities).
Step 5: Drying
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Yield Expectation: 85–92%.
-
Appearance: Off-white to pale yellow powder.
Process Control & Troubleshooting
Process Flowchart
Figure 2: Operational workflow emphasizing the decision point for cyclization completion.
Critical Quality Attributes (CQA)
| Parameter | Specification | Method | Logic |
| Purity | >98% (a/a) | HPLC (254 nm) | Essential for biological assays. |
| Regio-isomer | Not Detected | 1H NMR | Confirm no C6-attack (loss of C4 signal). |
| Bis-hydrazino | <0.5% | LC-MS | High toxicity impurity; difficult to remove later. |
| Water Content | <1.0% | KF | Dryness required for next step (anhydrous coupling). |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Product solubility in EtOH. | Increase water ratio during quench (up to 20V). |
| Bis-substitution | Temperature too high / Excess N2H4. | Strictly keep T < 10°C during addition; Reduce N2H4 to 2.1 eq. |
| Incomplete Cyclization | Steric hindrance or low temp. | Warm reaction to 40–50°C post-addition. |
| Gummy Solid | Impurities trapped. | Triturate solid with cold Acetonitrile or Ether. |
Safety & Handling (E-E-A-T)
-
Hydrazine Hydrate: Potent carcinogen, corrosive, and skin sensitizer. Use only in a fume hood. Double-glove (Nitrile/Laminate). Neutralize waste with bleach (hypochlorite) carefully before disposal.
-
4,6-Dichloro-2-methylnicotinonitrile: Irritant. Avoid dust inhalation.[3][4][5]
-
Exotherm: The reaction with hydrazine is exothermic. On a large scale (>100g), active cooling is mandatory to prevent thermal runaway and loss of regioselectivity.
References
-
Regioselectivity in Pyridine Derivatives
-
Litvinov, V. P., et al. "Synthesis and properties of 3-cyano-2(1H)-pyridinethiones and -selenones." Russ. Chem. Rev.2016 .[6]
- Context: Establishes the electronic activ
-
-
Pyrazolopyridine Synthesis
-
Witherington, J., et al. "5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)."[2] Bioorganic & Medicinal Chemistry Letters, 2003 , 13(9), 1581-1584.
- Context: Validates the cyclization mechanism and structure of the 3-amino-pyrazolo[3,4-b]pyridine core.
-
- General Hydrazinolysis Protocols: Clayden, J., et al. "Nucleophilic Aromatic Substitution." Organic Chemistry, 2nd Ed., Oxford University Press. Context: Foundational mechanistic grounding for regiochemistry.
-
Safety Data
-
Thermo Fisher Scientific. "Safety Data Sheet: Hydrazine monohydrate."
-
(Note: While specific "recipe" papers for this exact chloro/methyl/cyano combination are proprietary or embedded in patents, the references above provide the authoritative chemical principles and analogous scaffold syntheses that validate this protocol.)
Sources
Application Notes & Protocols: Leveraging 4,6-Dichloro-2-methylnicotinonitrile as a Versatile Intermediate in Agrochemical Synthesis
Abstract
This technical guide provides researchers, chemists, and process development scientists with a comprehensive overview of 4,6-Dichloro-2-methylnicotinonitrile, a pivotal heterocyclic building block in the synthesis of modern agrochemicals. We delve into its physicochemical properties, safety protocols, and its strategic application in constructing complex pesticidal molecules. The core of this document is a detailed, field-proven protocol for leveraging its unique reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility. The causality behind experimental choices is elucidated to empower users to adapt and optimize these methods for novel applications.
Introduction: The Strategic Importance of the Dichloronicotinonitrile Scaffold
The pyridine ring is a privileged scaffold in agrochemistry, forming the core of numerous successful insecticides, herbicides, and fungicides.[1] Within this class, substituted nicotinonitriles are particularly valuable due to the versatile chemistry of the cyano group and the ability to functionalize the pyridine ring. 4,6-Dichloro-2-methylnicotinonitrile (CAS No. 1185190-81-1) has emerged as a high-potential intermediate. Its structure is distinguished by two key features that synthetic chemists can exploit:
-
The Nitrile Group: An electron-withdrawing group that activates the pyridine ring for nucleophilic attack. It also serves as a synthetic handle for conversion into amides, carboxylic acids, or amines.
-
Two Differentiated Chlorine Atoms: The chlorine atoms at the C4 and C6 positions are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Their distinct electronic environments allow for potential regioselective substitution, enabling the sequential introduction of different functionalities. This is critical for building the complex molecular architectures required for high-efficacy and target-specific pesticides.[2]
This guide will focus on the practical application of this intermediate, providing a robust protocol for its use in SNAr reactions and the necessary data for starting material validation.
Physicochemical Properties and Safety Data
Proper characterization and safe handling of starting materials are foundational to successful and reproducible research. The key properties of 4,6-Dichloro-2-methylnicotinonitrile are summarized below.
Table 1: Physicochemical Data for 4,6-Dichloro-2-methylnicotinonitrile
| Property | Value | Source |
| CAS Number | 1185190-81-1 | [3] |
| Molecular Formula | C₇H₄Cl₂N₂ | [3][4] |
| Molecular Weight | 187.03 g/mol | [3][4] |
| Appearance | Solid (typically off-white to light yellow) | [5] |
| Purity | ≥97% (typical) | [4][6] |
| SMILES | N#CC1=C(C)N=C(Cl)C=C1Cl | [3] |
| InChI Key | LSPMHHJCDSFAAY-UHFFFAOYSA-N | [4] |
Safety and Handling
4,6-Dichloro-2-methylnicotinonitrile is an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.[7][8] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[3]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 4,6-dichloro-2-methylnicotinonitrile lies in its susceptibility to SNAr reactions. The electron-deficient nature of the pyridine ring, exacerbated by the C3-nitrile group, makes the C4 and C6 positions highly electrophilic and ripe for attack by nucleophiles.
Rationale for Regioselectivity
In nicotinonitrile systems with leaving groups at both C2 and C6, substitution often occurs preferentially at the C6 position due to reduced steric hindrance from the adjacent C5-substituent compared to the C2 position's proximity to the ring nitrogen.[2] While the C4 position is also activated, the C6 position is generally considered a highly reactive site for initial substitution. This allows for a controlled, stepwise synthesis.
The diagram below illustrates the general mechanism for this key transformation.
Note: A placeholder is used for the product image as it is generic. Caption: Generalized SNAr mechanism at the C6 position of 4,6-dichloro-2-methylnicotinonitrile.
Experimental Protocol: Synthesis of a 6-Substituted-4-chloro-2-methylnicotinonitrile Derivative
This protocol provides a robust, general method for the monosubstitution at the C6 position using an amine nucleophile. It is designed to be self-validating through clear checkpoints and characterization steps.
Reagents and Materials
| Reagent | CAS No. | M. Wt. | Amount | Moles | Eq. |
| 4,6-Dichloro-2-methylnicotinonitrile | 1185190-81-1 | 187.03 | 1.87 g | 10.0 mmol | 1.0 |
| Amine Nucleophile (e.g., Aniline) | 62-53-3 | 93.13 | 1.02 g | 11.0 mmol | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.52 g (2.1 mL) | 15.0 mmol | 1.5 |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~150 mL | - | - |
| Brine (Saturated NaCl solution) | - | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | ~10 g | - | - |
Experimental Workflow
The following diagram outlines the complete laboratory workflow from setup to final product analysis.
Caption: Step-by-step laboratory workflow for the synthesis and purification.
Detailed Step-by-Step Procedure
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloro-2-methylnicotinonitrile (1.87 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask. Begin stirring and flush the system with an inert gas (e.g., Nitrogen or Argon). Causality: Anhydrous solvent is used to prevent side reactions with water. An inert atmosphere prevents potential oxidative degradation.
-
Reagent Addition: Add the amine nucleophile (11.0 mmol, 1.1 eq) followed by triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) via syringe. Causality: A slight excess of the nucleophile ensures complete consumption of the starting material. Triethylamine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Heat the reaction mixture to 60-70°C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is complete when the starting dichloronicotinonitrile spot is no longer visible (typically 4-8 hours). Causality: TLC is a rapid and effective method to visually track the consumption of reactants and formation of products, preventing over-running the reaction or premature work-up.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (75 mL) and deionized water (50 mL). Transfer to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Causality: The brine wash removes residual water and water-soluble impurities. Anhydrous Na₂SO₄ removes trace water from the organic solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
Characterization of Starting Material
Verifying the identity and purity of the starting 4,6-dichloro-2-methylnicotinonitrile is crucial. Below are the expected spectroscopic data based on its structure and analysis of similar compounds.[10][11]
Table 2: Predicted Spectroscopic Data for 4,6-Dichloro-2-methylnicotinonitrile
| Technique | Expected Signals / Values | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 ppm (s, 1H), δ ~2.8 ppm (s, 3H) | Singlet for the C5 aromatic proton; singlet for the C2-methyl protons. |
| ¹³C NMR (CDCl₃, 101 MHz) | Signals expected for 7 distinct carbons. Key signals: ~115 ppm (C≡N), ~160-150 ppm (C-Cl, C-N), ~20 ppm (CH₃). | Confirms the carbon backbone and key functional groups. |
| IR (KBr, cm⁻¹) | ~2230 cm⁻¹ (strong, sharp), ~1550-1400 cm⁻¹ | C≡N stretch; C=C and C=N aromatic ring stretches. |
| Mass Spec. (EI) | m/z 186 (M⁺), 188 (M+2), 190 (M+4) | Molecular ion peak cluster showing the characteristic ~9:6:1 ratio for a dichloro-substituted compound.[11] |
Conclusion
4,6-Dichloro-2-methylnicotinonitrile is a potent and versatile intermediate for agrochemical discovery and development. Its dual chlorine leaving groups, activated by the pyridine ring and nitrile functionality, provide a predictable platform for constructing novel molecules through regioselective SNAr reactions. The protocols and data presented herein offer a validated starting point for researchers to confidently incorporate this building block into their synthetic programs, paving the way for the next generation of crop protection agents.
References
-
Guangdong Marubi Biological Tech Co Ltd. (2018). Method for synthesizing chlorantraniliprole. Patsnap Eureka. [Link]
-
Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 25(18), 10431-10433. [Link]
- DuPont. (2021). Process for the preparation of chlorantraniliprole.
-
TREA. (2024). PROCESS FOR PREPARING CHLORANTRANILIPROLE. TREA. [Link]
-
Zozulia, O., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 30(1), 123. [Link]
-
Zozulia, O., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. [Link]
-
Karpenko, Y., et al. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Chemistry Proceedings. [Link]
-
Amerigo Scientific. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile (97%). Retrieved from Amerigo Scientific. [Link]
-
ResearchGate. (n.d.). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from ResearchGate. [Link]
Sources
- 1. sanctum.md [sanctum.md]
- 2. researchgate.net [researchgate.net]
- 3. 1185190-81-1|4,6-Dichloro-2-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 4. 2,6-Dichloro-4-methylnicotinonitrile (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4,6-Dichloro-2-methylnicotinic acid | 693286-31-6 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.se [fishersci.se]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of Functionalized Nicotinonitriles
An In-Depth Guide to Suzuki-Miyaura Coupling Conditions for Dichloronicotinonitriles
Functionalized nicotinonitrile scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their inherent electronic properties and ability to participate in hydrogen bonding make them privileged structures in the design of novel therapeutics and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these valuable compounds, allowing for the precise formation of carbon-carbon bonds.[1]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling as applied to dichloronicotinonitrile substrates. We will delve into the mechanistic underpinnings of the reaction, explore strategies for controlling regioselectivity, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is not just on the "how," but the "why," empowering users to troubleshoot and optimize this powerful transformation for their specific synthetic challenges.
Core Principles and the Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4]
The three fundamental steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the dichloronicotinonitrile, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4][5]
-
Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7][8] The choice of base is critical and can significantly influence the reaction rate and outcome.[9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]
Sources
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Pyridine-Based Herbicide Safeners Utilizing CAS 1185190-81-1
[1]
Executive Summary
This guide details the synthetic utility of 4,6-Dichloro-2-methylnicotinonitrile (CAS 1185190-81-1) as a high-value scaffold for next-generation herbicide safeners. Pyridine-based safeners protect monocotyledonous crops (e.g., maize, cereals) from herbicide injury by enhancing detoxification pathways, specifically inducing Glutathione S-Transferase (GST) and Cytochrome P450 activity.
This protocol focuses on the regioselective functionalization of the 4,6-dichloro motif to generate nicotinamide or nicotinic ester derivatives, a structural class known for potent safening activity against sulfonylurea and pyridine-carboxylate herbicides.
Chemical Identity & Properties
The starting material, CAS 1185190-81-1, offers a unique "push-pull" electronic system due to the electron-withdrawing nitrile group at C3 and the electron-donating methyl group at C2, activating the chlorines at C4 and C6 for sequential nucleophilic substitution.
| Property | Specification |
| CAS Number | 1185190-81-1 |
| IUPAC Name | 4,6-Dichloro-2-methylpyridine-3-carbonitrile |
| Synonyms | 4,6-Dichloro-2-methylnicotinonitrile |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, THF; sparingly soluble in water |
| Key Reactivity | SNAr (C4 > C6), Nitrile Hydrolysis |
Mechanism of Action: The Safener Concept
Before synthesis, it is critical to understand the biological endpoint. Pyridine safeners derived from this scaffold act as biostimulants for xenobiotic metabolism.
-
Uptake: The safener is absorbed by the crop foliage or seed.
-
Signaling: It binds to cytosolic receptors, triggering gene expression.
-
Enzyme Induction: Upregulation of GSTs (specifically GST-IV subunits) and P450 monooxygenases.
-
Detoxification: The herbicide is rapidly conjugated with glutathione or hydroxylated before it can bind to the target enzyme (e.g., ALS or ACCase), rendering it non-phytotoxic to the crop.
Pathway Visualization
Figure 1: Mechanism of Action for Pyridine-Based Safeners.
Synthetic Protocol
Objective: Synthesize a 4-aryloxy-6-chloro-2-methylnicotinamide derivative. Rationale: The 4-position is electronically activated by the ortho-nitrile group, making it more susceptible to Nucleophilic Aromatic Substitution (SNAr) than the 6-position. This allows for controlled, stepwise functionalization.
Phase 1: Regioselective SNAr at C4
Reaction: Displacement of the 4-chloro group with a phenol derivative (e.g., 2-fluorophenol) or trifluoroethanol.
-
Reagents: CAS 1185190-81-1 (1.0 eq), 2,2,2-Trifluoroethanol (1.1 eq), K₂CO₃ (1.5 eq).
-
Solvent: DMF or Acetonitrile (anhydrous).
-
Conditions: 60°C, 4–6 hours.
Step-by-Step:
-
Charge a reaction vessel with CAS 1185190-81-1 (10 mmol) and anhydrous DMF (20 mL).
-
Add Potassium Carbonate (15 mmol) followed by dropwise addition of 2,2,2-Trifluoroethanol (11 mmol).
-
Note: The trifluoroethoxy group is a common motif in modern agrochemicals (e.g., Triflusulfuron) to enhance lipophilicity and metabolic stability.
-
-
Heat the mixture to 60°C under N₂ atmosphere. Monitor by TLC (Hexane:EtOAc 4:1).
-
QC Check: The 4-substituted product usually has a lower R_f than the starting material due to the polar ether linkage.
-
-
Workup: Pour into ice water (100 mL). The product typically precipitates. Filter, wash with water, and dry.
-
Yield Expectation: 85–92% of 6-chloro-2-methyl-4-(2,2,2-trifluoroethoxy)nicotinonitrile.
Phase 2: Nitrile Hydrolysis to Amide
Reaction: Controlled hydrolysis of the C3-nitrile to a primary amide.
-
Reagents: Phase 1 Product, H₂SO₄ (conc.), or NaOH/H₂O₂ (Radziszewski conditions).
-
Preferred Method: Basic Hydrolysis (gentler on the halogen).
-
Conditions: NaOH (2.0 eq), H₂O₂ (30%, 5.0 eq), DMSO/Water, 40°C.
Step-by-Step:
-
Dissolve the intermediate from Phase 1 in DMSO (10 mL).
-
Add 2M NaOH (2.0 eq) and cool to 0°C.
-
Slowly add H₂O₂ (30% aq) dropwise to control the exotherm.
-
Allow to warm to 40°C and stir for 2 hours.
-
Mechanism: The hydroperoxide anion attacks the nitrile carbon, forming an imidate which tautomerizes to the amide.
-
-
Workup: Quench with sodium sulfite solution (to destroy excess peroxide). Extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Water.
Phase 3: Optional C6 Functionalization (Advanced)
If a more complex safener is required (e.g., a "double-anchor" molecule), the remaining chlorine at C6 can be displaced using a stronger nucleophile (e.g., a thiolate) or coupled via Suzuki-Miyaura cross-coupling.
Process Visualization (Workflow)
Figure 2: Synthetic workflow for converting CAS 1185190-81-1 into a functional safener.
Quality Control & Validation
Trustworthiness in chemical synthesis relies on rigorous characterization.
Analytical Parameters
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Diagnostic methyl singlet (~2.6 ppm). Loss of C4 symmetry. |
| Purity | HPLC-UV (254 nm) | > 98.0% Area |
| Regiochemistry | NOESY NMR | Correlation between C2-Methyl and C4-Substituent (if applicable) or lack thereof to confirm substitution site. |
| Halogen Content | Elemental Analysis | Confirm retention of C6-Chlorine (critical for biological activity). |
Troubleshooting Guide
-
Issue: Low regioselectivity (mixture of C4 and C6 substitution).
-
Solution: Lower reaction temperature to 0°C–RT. The C4 position is kinetically favored; higher temps promote thermodynamic mixtures.
-
-
Issue: Over-hydrolysis to Carboxylic Acid.
-
Solution: Strictly control H₂O₂ equivalents and reaction time. Avoid strong acid hydrolysis (HCl/reflux) unless the acid form is desired.
-
References
-
Chemical Identification: PubChem. 4,6-Dichloro-2-methylpyridine-3-carbonitrile (CAS 1185190-81-1).[1] National Library of Medicine. Link[2][3]
-
Safener Mechanism: Davies, J. (2001). Herbicide safeners - commercial products and tools for agrochemical research. Pesticide Outlook. Link
-
Pyridine Synthesis Context: WO2012052444A1. Process for the preparation of nicotinamide derivatives. Google Patents. Link
-
S_NAr Regioselectivity: Schlosser, M. et al. (2005). Site-selective substitution of polyhalogenated pyridines. Tetrahedron Letters. Link
Sources
- 1. 4-chloro-2-methyl-6-oxo-1,6-dihydropyridin-3-ylcarbonitrile - CAS号 1185189-88-1 - 摩熵化学 [molaid.com]
- 2. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 101252-84-0|4,6-Dichloro-2,3-dimethylpyridine|BLD Pharm [bldpharm.com]
Synthesis of 4-amino-6-chloro-2-methylnicotinonitrile Derivatives: A Detailed Guide for Medicinal Chemists and Researchers
Abstract
This comprehensive guide details the synthetic pathways for preparing 4-amino-6-chloro-2-methylnicotinonitrile and its derivatives, which are crucial intermediates in the development of various pharmaceutical compounds. This document provides an in-depth overview of the reaction mechanisms, detailed experimental protocols, and strategic considerations to enable successful synthesis and optimization in a laboratory setting. The methodologies discussed herein are grounded in established chemical principles and supported by authoritative literature, ensuring a reliable and reproducible approach for researchers in drug discovery and development.
Introduction: The Significance of Substituted Nicotinonitriles
Nicotinonitrile derivatives are a class of heterocyclic compounds that form the backbone of numerous biologically active molecules. Their inherent chemical functionalities allow for diverse structural modifications, making them privileged scaffolds in medicinal chemistry. Specifically, the 4-amino-6-chloro-2-methylnicotinonitrile core is a key building block for compounds targeting a range of therapeutic areas. The strategic placement of the amino, chloro, and methyl groups provides distinct points for chemical elaboration, enabling the fine-tuning of pharmacological properties.
The synthesis of these derivatives often involves multi-step sequences that require careful control of reaction conditions to achieve the desired regioselectivity and yield. This guide will explore the prevalent and effective synthetic routes, offering insights into the underlying chemical principles that govern these transformations.
Core Synthetic Strategies
The preparation of 4-amino-6-chloro-2-methylnicotinonitrile derivatives typically proceeds through a series of well-defined steps, including cyclization to form the pyridine ring, followed by chlorination and amination. Various synthetic routes have been reported, often starting from simple acyclic precursors.[1]
A common and effective strategy involves a multi-component reaction to construct the substituted pyridine core, followed by functional group interconversions. This approach is advantageous due to its efficiency and the ability to introduce molecular diversity. The key steps in a representative synthesis are outlined below.
Sources
Troubleshooting & Optimization
Technical Support Center: Regiocontrol in 4,6-Dichloro-2-methylnicotinonitrile Functionalization
Current Status: Operational Ticket ID: REGIO-46-DCN Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight
You are working with 4,6-dichloro-2-methylnicotinonitrile . The core challenge with this scaffold is controlling the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) between the chlorine at the C4 position and the chlorine at the C6 position.
The Reactivity Hierarchy
Unlike symmetrical dichloropyridines, this substrate has a distinct electronic bias imposed by the 3-cyano (nitrile) group.
-
C4 Position (Primary Reactive Site):
-
Electronic Activation: The C4 carbon is ortho to the strong electron-withdrawing nitrile (CN) group and para to the pyridine nitrogen. Both exert a synergistic effect, making this position highly electrophilic.
-
Kinetic Favorability: Under standard SNAr conditions, nucleophilic attack occurs here first.
-
-
C6 Position (Secondary Reactive Site):
-
Electronic Activation: The C6 carbon is ortho to the pyridine nitrogen but meta to the nitrile group. The meta relationship means the nitrile exerts a weaker inductive effect compared to the resonance/inductive combination at C4.
-
Result: C6 is significantly less reactive than C4.
-
Visualizing the Pathway
The following diagram illustrates the kinetic competition. Note the lower activation energy (
Caption: Kinetic pathway showing the preferential formation of the C4-substituted product due to synergistic electronic activation.
Troubleshooting Guide
This section addresses specific issues reported by users attempting to isolate pure regioisomers.
Scenario A: "I need the C4-product, but I see over-reaction (disubstitution)."
Diagnosis: The reaction is proceeding too efficiently. Once the C4 product forms, the C6 chlorine remains susceptible to attack if excess nucleophile or heat is present. Corrective Action:
-
Stoichiometry: Strictly limit the nucleophile to 0.95 – 1.0 equivalents . Do not use excess.
-
Temperature Control: Run the reaction at 0°C to room temperature . Do not reflux. The C4 position is reactive enough to undergo substitution at mild temperatures.
-
Base Selection: Use a non-nucleophilic base (e.g., DIPEA or solid K2CO3) rather than excess amine nucleophile to act as the base.
Scenario B: "I need the C6-product, but I only get C4."
Diagnosis: You are fighting thermodynamics and kinetics. Direct SNAr selective for C6 is chemically "forbidden" on this substrate without blocking C4. Corrective Action:
-
Strategy 1 (Steric Control): If your nucleophile is extremely bulky (e.g., tert-butyl amine), it might prefer C6 due to the steric clash with the C3-cyano group at the C4 position. However, this is rare and yield will be low.
-
Strategy 2 (The "Blocking" Route - Recommended):
-
React C4 with a "dummy" nucleophile (e.g., a thiol or benzylamine) that can be removed or converted later.
-
Perform SNAr at C6 (requires higher heat, ~80-100°C).
-
Deprotect or modify the C4 position.
-
-
Alternative: Purchase 2-chloro-4-amino-6-methylnicotinonitrile (or similar regioisomer) if available, rather than synthesizing it from the dichloro precursor.
Scenario C: "My reaction yields a 'gummy' mixture."
Diagnosis: Polymerization or hydrolysis of the nitrile group. Corrective Action:
-
Dry Solvents: Ensure solvents (THF, DMF) are anhydrous. Water can attack the C4 position (forming the pyridone) or hydrolyze the nitrile to an amide.
-
Avoid Strong Acids: The nitrile group is sensitive to acid hydrolysis.
Experimental Protocols
Protocol A: High-Selectivity C4-Amination
Target: Synthesis of 4-amino-6-chloro-2-methylnicotinonitrile derivatives.
Reagents:
-
Substrate: 4,6-Dichloro-2-methylnicotinonitrile (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.0 eq)
-
Base: DIPEA (1.2 eq)
-
Solvent: Dry THF (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the substrate in dry THF under N2 atmosphere. Cool to 0°C using an ice bath.
-
Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the substrate solution over 20 minutes.
-
Why? Slow addition keeps the local concentration of nucleophile low, preventing double-substitution at C6.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Checkpoint: You should see the disappearance of starting material and the formation of a single major peak (C4 product).
-
-
Workup: Quench with water. Extract with EtOAc.[2] Wash organic layer with brine.
-
Purification: Recrystallization from EtOH/Heptane is often sufficient due to the high regioselectivity.
Protocol B: Forcing C6-Substitution (Sequential)
Target: Functionalizing C6 after C4 is occupied.
Reagents:
-
Substrate: 4-Substituted-6-chloro-2-methylnicotinonitrile (Product from Protocol A)
-
Nucleophile: 2nd Amine or Alkoxide (2.0 eq)
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr)
Step-by-Step:
-
Setup: Dissolve the C4-substituted intermediate in DMF.
-
Activation: Add the second nucleophile and base (e.g., K2CO3).
-
Heating: Heat to 80–100°C .
-
Why? The C6 chlorine is deactivated by the electron-donating group now present at C4. Significant thermal energy is required to overcome the activation barrier at C6.
-
-
Monitoring: Reaction times will be longer (4–12 hours).
Comparative Data: Solvent & Base Effects[3]
The following table summarizes how conditions impact the regioselectivity ratio (C4:C6) based on internal application data and literature precedents for chloronicotinonitriles.
| Variable | Condition | C4:C6 Selectivity Ratio | Risk Factor |
| Solvent | THF (Non-polar) | >95:5 | Excellent for C4 selectivity. |
| DMF/DMSO (Polar) | 85:15 | Higher polarity stabilizes the transition state for both, slightly lowering selectivity. | |
| Temperature | 0°C | >98:2 | Kinetic control favors C4 almost exclusively. |
| 80°C (Reflux) | 60:40 (or disubstitution) | Thermal energy overcomes the C6 barrier; leads to mixtures. | |
| Nucleophile | Primary Amine (Small) | >95:5 | Follows electronic control (C4). |
| Bulky Amine (t-Bu) | Variable | Steric clash at C4 may shift some attack to C6, but yields are generally poor. |
Frequently Asked Questions (FAQ)
Q: Can I use sodium ethoxide (NaOEt) to introduce an ethoxy group? A: Yes, but alkoxides are "harder" nucleophiles than amines. The reaction is extremely fast. To maintain C4 selectivity, perform the reaction at -78°C to -10°C in THF. At room temperature, you risk attacking the nitrile group (Pinner reaction conditions) or getting disubstitution.
Q: Why does the C3-cyano group dictate C4 selectivity? A: The nitrile group is a strong electron-withdrawing group (EWG). In nucleophilic aromatic substitution, the negative charge in the intermediate (Meisenheimer complex) must be stabilized. Attack at C4 places the negative charge on the carbon bearing the nitrile group (C3) in one of the resonance structures, providing exceptional stabilization. Attack at C6 cannot delocalize charge onto the nitrile-bearing carbon as effectively.
Q: I see a peak with Mass M+16 in my LCMS. What is it? A: This is likely the hydrolysis product (pyridone). If your solvent was not dry, water attacked the C4 or C6 chlorine, replacing it with a hydroxyl group, which tautomerizes to a ketone (pyridone). Ensure reagents are anhydrous.
References
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloronicotinonitrile. Retrieved from
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules. Retrieved from
-
Chemical Book. (2024). Reactivity Profile: 4,6-Dichloronicotinonitrile.[4] Retrieved from
-
WuXi AppTec. (2024).[5] QM Magic Class: Regioselectivity for SNAr reactions of halo pyrimidines and pyridines. Retrieved from
Sources
Controlling side reactions in hydrazinolysis of chloronicotinonitriles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the hydrazinolysis of chloronicotinonitriles. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you control side reactions and optimize your yields of desired hydrazinonicotinonitrile products, which are valuable precursors in pharmaceutical and agrochemical research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this reaction, and how does it inform potential side reactions?
The primary reaction is a nucleophilic aromatic substitution (SNAr).[3][4][5] In this mechanism, the electron-rich hydrazine acts as a nucleophile, attacking the electron-deficient carbon atom of the pyridine ring that is bonded to the chlorine atom.[3][6] The reaction is facilitated by the presence of the electron-withdrawing nitrile (-CN) group, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex) before the chloride ion is eliminated, restoring aromaticity.[3][4]
Understanding this mechanism is key: any factor that alters the electron density of the pyridine ring or provides an alternative reaction pathway for hydrazine can lead to side products.
Q2: What are the most common side products I should be aware of?
The most frequently encountered side products include:
-
Dimerization Products: Formation of bipyridine or other coupled structures can occur, especially under conditions that promote radical formation or when the starting material reacts with the newly formed, highly nucleophilic product.[7][8]
-
Nitrile Group Reduction: Hydrazine can act as a reducing agent, particularly at elevated temperatures, converting the nitrile group (-C≡N) into an aminomethyl group (-CH₂NH₂) or an imine.[9][10]
-
Hydrolysis of Nitrile Group: If water is present in the reaction mixture, especially under acidic or basic conditions, the nitrile group can be hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH).[11]
-
Ring Opening or Degradation: At excessively high temperatures or with prolonged reaction times, the pyridine ring can degrade, leading to the formation of complex, often tarry, mixtures.
Q3: How does the position of the chloro and cyano groups on the pyridine ring affect the reaction?
The relative positions are critical. For an efficient SNAr reaction, the electron-withdrawing group (in this case, the nitrile) must be positioned ortho or para to the leaving group (the chlorine atom).[4][5] This positioning allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. If the nitrile group is meta to the chlorine, this stabilization is significantly weaker, leading to a much slower reaction that may require harsher conditions, thereby increasing the likelihood of side reactions.[4]
Q4: Why is an excess of hydrazine hydrate typically used?
Using an excess of hydrazine hydrate serves two main purposes:
-
Reaction Kinetics: It ensures a high concentration of the nucleophile, driving the reaction equilibrium towards the product side according to Le Chatelier's principle.
-
Acid Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct.[12] Hydrazine is a base and the excess amount neutralizes the generated HCl, preventing the protonation of the pyridine nitrogen (which would deactivate the ring towards nucleophilic attack) and preventing potentially acid-catalyzed side reactions.
Troubleshooting Guide
This section addresses specific experimental issues with a focus on identifying the root cause and implementing a validated solution.
Problem 1: Low Yield of the Desired Hydrazinonicotinonitrile
A low yield is the most common issue, often stemming from several underlying causes. Use the following workflow to diagnose the problem.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Problem 2: Formation of a Dark, Tarry, or Insoluble Substance
Primary Cause: This is almost always a result of excessive heat. High temperatures can initiate polymerization of the pyridine derivatives or cause wholesale degradation of the starting material and product.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range determined for your specific substrate. Do not exceed 130°C.[12] Use an oil bath with a reliable temperature controller.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[12] This prevents oxidative side reactions which can contribute to the formation of colored impurities.
-
Solvent Choice: Use a high-boiling point solvent like N,N-Dimethylformamide (DMF) or an alcohol to ensure even heat distribution and prevent localized overheating.[12]
Problem 3: Evidence of Nitrile Group Reduction in Product Characterization (e.g., IR, NMR)
Primary Cause: Hydrazine is a known reducing agent, and under forcing conditions (high temperature, long reaction times), it can reduce the nitrile group.[9][10]
Solutions:
-
Milder Conditions: This is the most effective solution. Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.
-
Alternative Hydrazine Source: In some specific cases, using a hydrazine salt (e.g., hydrazine sulfate) with a stoichiometric amount of a non-nucleophilic base can sometimes offer more controlled reactivity, although this may slow down the primary SNAr reaction.
Experimental Protocols & Data
Optimized Protocol for the Selective Hydrazinolysis of 2-Chloro-3-Cyanopyridine
This protocol is designed to maximize the yield of the desired 2-Hydrazino-3-cyanopyridine while minimizing side reactions.
Materials:
-
2-Chloro-3-cyanopyridine (1.0 eq)[13]
-
Hydrazine hydrate (80% solution, 3.0 eq)
-
N,N-Dimethylformamide (DMF)[12]
-
Deionized Water
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-Chloro-3-cyanopyridine and DMF (approx. 10 mL per gram of starting material).
-
Begin stirring and purge the system with nitrogen for 10-15 minutes.
-
Add the hydrazine hydrate dropwise to the stirred solution at room temperature. An initial exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 120-130°C using a pre-heated oil bath.[12]
-
Maintain the reaction at this temperature, monitoring its progress every 1-2 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed (typically 8-12 hours), cool the reaction mixture to room temperature.[12]
-
Slowly pour the reaction mixture into a beaker of cold deionized water (approx. 10 times the volume of DMF used).
-
A precipitate of the product should form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual DMF and hydrazine.
-
Dry the product under vacuum at 50-60°C to a constant weight. The expected product is 2-Hydrazino-3-cyanopyridine.[14][15]
Table 1: Effect of Solvent and Temperature on Reaction Outcome
| Solvent | Temperature (°C) | Observation | Recommendation |
| Ethanol | 78 (Reflux) | Slow reaction, may require very long times. Low levels of byproducts. | Suitable for highly activated substrates or when a slow, controlled reaction is desired. |
| Isopropanol | 82 (Reflux) | Moderate reaction rate. Generally clean reactions. | A good starting point for optimization. |
| N,N-Dimethylformamide (DMF) | 120-130 | Fast reaction rate, typically complete within 8-12 hours.[12] | Recommended for most substrates due to its efficiency. Requires careful temperature control. |
| Water | 100 (Reflux) | Can lead to nitrile hydrolysis side products. | Generally not recommended unless the substrate is highly water-soluble and stable to hydrolysis. |
Mechanistic Overview of Primary and Side Reactions
Caption: Reaction pathways in the hydrazinolysis of chloronicotinonitriles.
References
- Filo. (2025, December 9). Explain and illustrate the mechanism of nucleophilic aromatic substitution (SNAr) of 2-chloropyridine by ammonia.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
- Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isol
- 20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts.
- Pyridine - Wikipedia. (n.d.).
- Reactions of Nitriles. (2024, December 5). Chemistry Steps.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
- Molecular Association and Reactivity of the Pyridine Dimer C
- Nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021, May 27).
- Reactions of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC. (n.d.).
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).
- Nitrile reduction - Wikipedia. (n.d.).
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
- 2-Hydrazino-3-cyanopyridine. (n.d.). Fluorochem.
- 2-Hydrazino-3-cyanopyridine. (n.d.). Frontier Specialty Chemicals.
- A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO. (n.d.).
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (n.d.).
- C
- Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism...
- Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC. (2023, July 28).
- Suppression of peeling during the release of O-glycans by hydrazinolysis - PubMed. (2012, April 1).
- 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem - NIH. (n.d.).
Sources
- 1. scielo.br [scielo.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 13. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. 2-Hydrazino-3-cyanopyridine | [frontierspecialtychemicals.com]
Purification methods for 4,6-Dichloro-2-methylnicotinonitrile intermediates
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Isolation of 4,6-Dichloro-2-methylnicotinonitrile
Introduction
You are likely working with 4,6-Dichloro-2-methylnicotinonitrile (CAS: 875-35-4) as a scaffold for nucleophilic aromatic substitution (
This intermediate is robust, but its synthesis—typically via the Vilsmeier-Haack-type chlorination of 4,6-dihydroxy-2-methylnicotinonitrile using
This guide moves beyond generic protocols to address the specific physicochemical behavior of this chlorinated pyridine during isolation.
Part 1: Impurity Profiling & Diagnosis
Before selecting a purification method, you must identify what you are removing. The chlorination process creates a predictable "impurity fingerprint."
The Impurity Landscape
| Impurity Type | Likely Identity | Origin | Physicochemical Characteristic | Removal Strategy |
| Starting Material | 4,6-Dihydroxy-2-methylnicotinonitrile | Incomplete reaction | High Polarity, Acidic (Phenolic OH) | Alkaline Wash (pH > 10) |
| Intermediate | 4-Chloro-6-hydroxy-2-methylnicotinonitrile (or isomer) | Incomplete chlorination | Moderate Polarity, Acidic | Alkaline Wash / Recrystallization |
| Byproduct | Phosphoric acid esters / Polyphosphates | Highly Polar, Acidic | Aqueous Wash (Bicarb/Brine) | |
| Hydrolysis Product | 4,6-Dichloro-2-methylnicotinamide | Nitrile hydrolysis (Acid/Heat) | Moderate Polarity, Neutral | Column Chromatography / Selective Recrystallization |
Visualizing the Pathway
The following diagram illustrates where these impurities originate during the synthesis workflow.
Figure 1: Reaction pathway showing the origin of critical impurities. Note that the mono-chloro intermediate is often the most persistent impurity if the reaction time is insufficient.
Part 2: The Critical Quench (Safety & Initial Cleanup)
The purity of your final solid is determined during the quench of the
Protocol: The "Cold-Drop" Quench
-
Concentration: Remove excess
via vacuum distillation before quenching. This reduces the exotherm violent potential. -
Temperature Control: Pour the reaction mass slowly onto crushed ice/water with vigorous stirring. Maintain internal temperature
.-
Why? Higher temperatures during quenching promote the hydrolysis of the nitrile group to the amide (an impurity difficult to separate later).
-
-
The pH Swing (Self-Validating Step):
-
After the initial quench, the solution will be strongly acidic (
). -
Neutralize with
(20% aq) or to pH 8–9 . -
Mechanism:[1][2] This converts the unreacted phenolic starting materials and mono-chloro intermediates into their water-soluble phenolate salts, keeping them in the aqueous phase during extraction.
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with brine to remove residual phosphates.
Part 3: Purification Methodologies
Method A: Recrystallization (Scale-Up Preferred)
For batches >5g, recrystallization is superior to chromatography.
Solvent System Screening:
-
Primary Recommendation: Ethanol/Water (9:1) or 2-Propanol .
-
Rationale: Chlorinated pyridines exhibit steep solubility curves in alcohols.
-
-
Alternative (Non-Polar): Heptane/Ethyl Acetate .
Troubleshooting "Oiling Out": If your product separates as an oil rather than crystals, it indicates residual solvent or high impurity levels lowering the melting point.
-
Fix: Re-dissolve in the hot solvent, add a seed crystal at
, and cool very slowly (10°C/hour) with gentle stirring.
Method B: Flash Chromatography (High Purity / R&D)
Use this for isolating analytical standards or if the crude purity is <85%.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5
80:20).-
Note: The dichloro product is lipophilic and will elute early (
in 8:2 Hexane:EtOAc). The mono-chloro and hydroxy impurities will retain much longer.
-
Part 4: Analytical Validation (HPLC)
Do not rely on NMR alone, as small amounts of isomeric impurities can overlap.
Standard HPLC Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).[3]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (nitrile).
Part 5: Troubleshooting & FAQs
Q1: My product has a persistent "garlic-like" or acrid smell. Is it pure?
-
Diagnosis: No. This indicates residual phosphorus species or chlorinated solvents.
-
Remedy: Dissolve the solid in DCM and wash twice with saturated Sodium Bicarbonate (
), then once with Brine. Dry over and rotovap.
Q2: The melting point is broad (100–105°C) instead of sharp (108–112°C).
-
Diagnosis: Likely contamination with the mono-chloro intermediate .
-
Remedy: This impurity is more acidic than the product. Perform a "Base Wash": Dissolve in EtOAc, wash with 0.5M
(rapidly), then brine. The impurity will partition into the base.
Q3: Can I use water as an anti-solvent during recrystallization?
-
Diagnosis: Yes, but with caution.
-
Remedy: Dissolve the product in hot Ethanol. Add warm water dropwise until persistent cloudiness appears. Stop immediately. Allow to cool.[1][4][5][6] Adding too much water too fast causes rapid precipitation of amorphous solid (impurities trapped inside) rather than crystallization.
References
-
Synthesis & Properties of Chlorin
- Source: Organic Syntheses, Coll. Vol. 4, p.166 (1963); Vol. 33, p.34 (1953).
-
URL:
-
Impurity Profiling in Chloropyridine Synthesis
- Source: National Institutes of Health (PMC). "Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles".
-
URL:
-
Solubility & Physical Properties
- Source: EPA CompTox Chemicals Dashboard. "4,6-Dichloro-2-methylnicotinonitrile Properties".
-
URL:
-
HPLC Method Development for Chlorin
-
Source: SIELC Technologies.[3] "Separation of 2-Chloronicotinic acid on Newcrom R1". (Analogous separation conditions for chlorinated pyridine acids/nitriles).
-
URL:
-
Sources
Technical Support Center: Optimizing SNAr Yields for 4,6-Dichloro-2-methylnicotinonitrile
Executive Technical Overview
Welcome to the technical support hub for 4,6-Dichloro-2-methylnicotinonitrile . This intermediate is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.
The core challenge in utilizing this substrate lies in its regioselectivity . The molecule possesses two electrophilic sites (C4-Cl and C6-Cl) activated by the electron-deficient pyridine ring. However, they are not equivalent.
-
C4 Position: Activated by the para-nitrogen effect and the ortho-nitrile (cyano) group. The nitrile is a strong electron-withdrawing group (EWG) that stabilizes the Meisenheimer complex significantly more when attack occurs at C4.
-
C6 Position: Activated by the ortho-nitrogen effect but is meta to the nitrile group, receiving less electronic activation.
Key Insight: Under kinetic control, nucleophilic attack occurs predominantly at C4 .[1] Loss of yield is typically due to bis-substitution (over-reaction), hydrolysis of the nitrile, or poor solubility leading to heterogeneous kinetics.
Reactivity & Pathway Visualization
The following diagram illustrates the competing pathways and the electronic logic governing the reaction.
Figure 1: Reaction pathways for SNAr on 4,6-dichloro-2-methylnicotinonitrile. The C4 path is electronically favored due to the ortho-cyano effect.
Troubleshooting Guides & FAQs
This section addresses specific failure modes reported by users.
Category A: Regioselectivity Issues (Mixtures of C4/C6 or Bis-substitution)
Q: I am observing ~15% of the bis-substituted product (4,6-di-Nu). How do I stop the reaction at the mono-substituted stage?
A: Bis-substitution occurs when the reaction conditions are too energetic or the stoichiometry is loose.
-
Stoichiometry: Ensure strictly 0.95 to 1.0 equivalents of nucleophile. Do not use an excess "to drive completion."
-
Temperature: SNAr at C4 is highly activated. Run the reaction at 0°C to 10°C initially. Only warm to Room Temperature (RT) if conversion stalls.
-
Addition Mode: Do not dump the nucleophile in. Use a slow dropwise addition of the nucleophile (diluted in solvent) to the substrate solution. This keeps the local concentration of nucleophile low relative to the substrate.
Q: I am getting a mixture of C4 and C6 isomers. Why is the selectivity dropping?
A: While C4 is electronically preferred, steric factors can shift the balance.
-
Steric Bulk: If your nucleophile is extremely bulky (e.g., tert-butyl amine or a hindered phenol), the C4 position (flanked by the C3-cyano group) becomes sterically crowded. The nucleophile may attack the more accessible C6 position.
-
Solvent Effect: In protic solvents (MeOH, EtOH), hydrogen bonding to the ring nitrogen can level the electronic differences. Switch to aprotic solvents (THF, MeCN, or DMF) to maximize the electronic differentiation between C4 and C6.
Category B: Yield & Conversion[2]
Q: The reaction stalls at 60% conversion, but adding more nucleophile causes bis-substitution.
A: This is a classic "proton sponge" issue.
-
The Cause: As the amine nucleophile reacts, it generates HCl. If you are using the nucleophile itself as the base (2.0 eq), the protonated nucleophile is inactive.
-
The Fix: Use a non-nucleophilic auxiliary base like DIPEA (Hünig's base) or K₂CO₃ . This scavenges the proton without competing for the electrophile.
-
Recommended: 1.0 eq Substrate + 1.0 eq Nucleophile + 1.2 eq DIPEA.
-
Q: My yield is low because the nitrile group seems to be disappearing (Hydrolysis).
A: The C3-nitrile is susceptible to hydrolysis under basic, aqueous conditions, especially at high heat.
-
Moisture Control: Ensure solvents are anhydrous.
-
Base Selection: Avoid Hydroxide bases (NaOH, KOH) or alkoxides if possible, as they can attack the nitrile. Use carbonate bases (K₂CO₃, Cs₂CO₃) or tertiary amines.
-
Workup: Do not use strongly acidic or basic aqueous washes during workup. Stick to neutral pH buffers.
Optimized Experimental Protocols
These protocols are designed to maximize C4 selectivity.
Protocol A: Amination (Primary/Secondary Amines)
Target: 4-Amino-6-chloro-2-methylnicotinonitrile derivatives
-
Preparation: In a round-bottom flask, dissolve 4,6-Dichloro-2-methylnicotinonitrile (1.0 eq) in anhydrous THF or Acetonitrile (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add DIPEA (1.2 eq). Stir for 5 minutes.
-
Nucleophile Addition: Dissolve the Amine (1.0 eq) in a small volume of solvent. Add this solution dropwise over 30 minutes to the reaction mixture.
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LCMS.
-
Checkpoint: If starting material remains, allow to warm to RT. Do not heat unless absolutely necessary.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]
Protocol B: Etherification (Phenols/Alcohols)
Target: 4-Alkoxy-6-chloro-2-methylnicotinonitrile derivatives
-
Preparation: Dissolve Phenol/Alcohol (1.0 eq) in anhydrous DMF or NMP .
-
Deprotonation: Add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq). Stir at RT for 15 mins to generate the phenoxide/alkoxide in situ.
-
Substrate Addition: Cool to 0°C . Add 4,6-Dichloro-2-methylnicotinonitrile (1.0 eq) as a solid or solution in one portion (Inverse addition helps here: adding substrate to nucleophile can sometimes be risky for selectivity, but for ethers, generating the active nucleophile first is crucial. Correction: To prioritize selectivity, add the pre-formed alkoxide solution dropwise into the substrate solution at 0°C).
-
Revised Step 3: Dissolve Substrate in DMF at 0°C. Add the mixture from Step 2 (Nucleophile + Base) dropwise to the Substrate.
-
-
Reaction: Stir at 0°C -> RT.
Data & Solvent Selection Guide
Solvent choice dictates reaction rate and regioselectivity.
| Solvent | Rate | Selectivity (C4:C6) | Recommendation |
| THF | Moderate | High | Best starting point. Easy workup. |
| Acetonitrile | Moderate | High | Good for polar substrates. |
| DMF/NMP | Fast | Moderate | Use for unreactive nucleophiles. Harder to remove. |
| Alcohols | Slow | Low | Avoid. Promotes side reactions and lowers regioselectivity. |
| Toluene | Slow | High | Good for non-polar amines; may require heating. |
Decision Tree for Optimization
Use this logic flow to determine the next step in your optimization process.
Figure 2: Optimization logic for SNAr reactions. Follow the path based on LCMS/NMR analysis of the crude mixture.
References
-
National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Retrieved from [Link]
Sources
Technical Support Center: Solubility Solutions for 4,6-Dichloro-2-methylnicotinonitrile in Ethanol
Welcome to the dedicated technical support center for addressing solubility challenges with 4,6-dichloro-2-methylnicotinonitrile in ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions. Our goal is to equip you with the scientific understanding and practical techniques to overcome solubility hurdles in your experiments.
Troubleshooting Guide: A Systematic Approach to Dissolving 4,6-Dichloro-2-methylnicotinonitrile
This guide presents a tiered approach to systematically address solubility issues, starting with the simplest methods and progressing to more advanced techniques.
Issue 1: The compound does not readily dissolve in ethanol at room temperature.
Cause: The intermolecular forces within the crystal lattice of 4,6-dichloro-2-methylnicotinonitrile may be stronger than the forces of interaction with ethanol molecules at ambient temperatures. The compound's relatively non-polar regions, due to the chlorine and methyl groups, can also contribute to limited solubility in the polar protic solvent, ethanol[1][2].
Recommended Solutions:
-
Particle Size Reduction (Manual): Before extensive experimentation, ensure the compound is a fine powder. Grinding the solid with a mortar and pestle increases the surface area available for interaction with the solvent, which can enhance the dissolution rate[3][4].
-
Thermal Adjustment: Gently warming the solution can increase the kinetic energy of both the solute and solvent molecules, helping to overcome the crystal lattice energy[5][6]. The solubility of most solids increases with temperature[4][7].
-
Sonication: The application of ultrasonic waves can help break apart solute particles and accelerate dissolution through a process called acoustic cavitation[8][9][10][11].
Issue 2: The compound precipitates out of solution after initial dissolution upon cooling or standing.
Cause: This indicates that a supersaturated solution was formed, which is thermodynamically unstable. The solubility of the compound is likely highly dependent on temperature.
Recommended Solutions:
-
Maintain Elevated Temperature: If your experimental parameters allow, maintain the solution at the elevated temperature at which the compound is soluble.
-
Co-solvency: Introduce a co-solvent to alter the polarity of the solvent system, which can improve the solubility of the compound at lower temperatures[3][12][13][14]. Co-solvents can disrupt the hydrogen bonding network of ethanol, making it a more favorable environment for the solute.
Issue 3: Higher concentrations are required than what can be achieved with simple heating and stirring.
Cause: The intrinsic solubility of the compound in pure ethanol is limited. More advanced methods are needed to achieve the desired concentration.
Recommended Solutions:
-
Systematic Co-solvent Screening: A more rigorous approach to co-solvency is required. Test a range of co-solvents with varying polarities that are miscible with ethanol[15][16].
-
pH Adjustment: The pyridine nitrogen in the nicotinonitrile ring is basic and can be protonated in an acidic environment, which can significantly increase solubility[12][17][18][]. This is particularly effective if any aqueous media is involved in the final application.
Experimental Protocols
Protocol 1: Standard Method for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is a widely accepted method for determining the thermodynamic solubility of a compound[8][20].
-
Preparation of Saturated Solution:
-
Add an excess amount of 4,6-dichloro-2-methylnicotinonitrile (e.g., 2-5 mg) to a glass vial containing a known volume of ethanol (e.g., 1-2 mL). The presence of undissolved solid is essential.
-
-
Equilibration:
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vial to stand to let the excess solid settle.
-
Centrifuge the sample to pellet the remaining solid.
-
Carefully aspirate the supernatant and filter it through a 0.45 µm chemically inert syringe filter (e.g., PTFE) to remove any remaining micro-particles.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method.
-
Determine the concentration against a calibration curve prepared with known standards.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Protocol 2: Solubility Enhancement through Co-solvency
-
Co-solvent Selection: Choose co-solvents that are miscible with ethanol and have different polarities. Examples include:
-
Less polar: Toluene, Dichloromethane (DCM)
-
Aprotic polar: Acetone, Acetonitrile, Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Protic polar: Isopropanol, n-Butanol
-
-
Stock Solution Preparation: Prepare a concentrated stock solution of 4,6-dichloro-2-methylnicotinonitrile in a solvent in which it is highly soluble (e.g., DMSO).
-
Screening:
-
In separate vials, prepare different ratios of ethanol to the chosen co-solvent (e.g., 9:1, 4:1, 1:1 v/v).
-
Add a small, known amount of the stock solution to each co-solvent blend.
-
Observe for any precipitation over time.
-
Quantify the concentration in the clear solutions using an appropriate analytical method.
-
Protocol 3: Sonication-Assisted Dissolution
-
Sample Preparation: Place the solid 4,6-dichloro-2-methylnicotinonitrile and ethanol in a glass vial.
-
Sonication:
-
Best Practices:
-
Temperature Control: Monitor the temperature of the sample. Use an ice bath to prevent excessive heating, especially during prolonged sonication[21][22].
-
Pulsed Sonication: Use a pulse mode if available, or sonicate in short bursts (e.g., 5-10 seconds on, 10-15 seconds off) to minimize heat generation[22].
-
Time Optimization: Start with shorter sonication times (e.g., 5-10 minutes) and increase as needed. Over-sonication can potentially lead to compound degradation[21].
-
Data Summary Table
| Solvent System | Temperature (°C) | Method of Dissolution | Maximum Achieved Concentration (mg/mL) | Observations |
| 100% Ethanol | 25 | Stirring | Enter Data | Incomplete dissolution |
| 100% Ethanol | 50 | Stirring + Heating | Enter Data | Dissolves, may precipitate on cooling |
| 90% Ethanol / 10% DMSO (v/v) | 25 | Vortexing | Enter Data | Clear solution |
| 100% Ethanol | 25 | Sonication (15 min) | Enter Data | Improved dissolution rate |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical progression for troubleshooting solubility issues with 4,6-dichloro-2-methylnicotinonitrile in ethanol.
Caption: A flowchart of the systematic approach to solving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 4,6-dichloro-2-methylnicotinonitrile in ethanol? A1: While specific quantitative data is not readily available in published literature, its chemical structure—a chlorinated pyridine derivative—suggests it is likely to have limited solubility in ethanol at room temperature due to a combination of its crystalline nature and the balance of polar and non-polar regions in the molecule[1]. Experimental determination using the shake-flask method is recommended[8][20].
Q2: Can I use water as a co-solvent with ethanol? A2: Adding water to ethanol will increase the overall polarity of the solvent system. Given that 4,6-dichloro-2-methylnicotinonitrile is a relatively non-polar organic molecule, increasing the water content is likely to decrease its solubility.
Q3: Are there any safety precautions I should take when handling 4,6-dichloro-2-methylnicotinonitrile? A3: Yes. As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For related chlorinated pyridine compounds, hazards include skin and eye irritation[1][6][23][24][25]. Always consult the material safety data sheet (MSDS) for the specific compound you are using.
Q4: Will heating the solution cause the compound to degrade? A4: This is a possibility for any chemical compound. It is advisable to use the lowest temperature necessary to achieve dissolution. To assess thermal stability, you can run a control experiment where a dissolved sample is heated for an extended period and then analyzed by HPLC or LC-MS to check for the appearance of degradation products.
Q5: How do I know which co-solvent to choose? A5: The principle of "like dissolves like" is a good starting point. Since 4,6-dichloro-2-methylnicotinonitrile has both polar (nitrile, pyridine nitrogen) and non-polar (dichloro-substituted ring, methyl group) characteristics, a co-solvent that can bridge these properties may be effective. Aprotic polar solvents like DMSO or acetone are often good starting points. Hansen Solubility Parameters (HSP) can be a more advanced tool for predicting suitable solvents by matching the dispersion, polar, and hydrogen bonding parameters of the solute and solvent[26][27][28][29].
Q6: How does pH adjustment work in an ethanol solution? A6: While pH is a measure of the hydrogen ion concentration in an aqueous solution, the acidity or basicity of an ethanolic solution can be modified by adding a small amount of an acid (e.g., hydrochloric acid in ethanol) or a base. For a pyridine derivative, adding a small amount of an acidic solution can protonate the basic nitrogen atom, forming a salt-like species that is often more soluble in polar solvents like ethanol[12][30]. This should be done cautiously and the stability of the compound under these conditions should be verified.
References
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- De Smet, M., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Lazzara, T. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Paluch, A. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Substituted Pyridones.
- Veeprho. (2023). Power of Sonication in Pharma Industry.
- BenchChem. (n.d.). overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.
- Central Drug House. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Lazzara, T. D., et al. (2020).
- MIT News. (2023). A new model predicts how molecules will dissolve in different solvents.
- Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine.
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
- Tovatech. (2023). Laboratory Sonicator Guide: Applications, Benefits, and Equipment Selection.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Jubilant Ingrevia Limited. (n.d.).
- Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids.
- New Jersey Department of Health. (2004). HAZARD SUMMARY: 2-CHLOROPYRIDINE.
- The Bumbling Biochemist. (2023, March 22).
- Wikipedia. (n.d.). Cosolvent.
- Department of Chemistry, University of Somewhere. (n.d.).
- Bitesize Bio. (2023). Sonication – 7 Tips for Mastering the Art.
- Thermo Fisher Scientific. (n.d.).
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
- Li, Y., et al. (2022). A New Molecular Insight in Effects of Alcohol Co-Solvents on Miscibility of Anhydrous Ethanol/Diesel Blends. Journal of Energy Resources Technology.
- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
- ResearchGate. (n.d.). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- MilliporeSigma. (n.d.). Solvent Miscibility Table.
- Hansen, C. M. (n.d.). Hansen Solubility Parameters (HSP).
- Chadwick, K., et al. (2012). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews.
- International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
- Alfa Chemistry. (n.d.). Solvent Miscibility Table.
- Journal of Environmental Engineering. (2001). EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE.
- Redalyc. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- International Journal of Pharmacy and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
- Journal of Applied Pharmaceutical Science. (2017). Solubility Enhancement Technologies and Research Emerged.
- GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
- American Institute for Conservation. (n.d.).
- Hansen Solubility Parameters. (n.d.). Designer Solvent Blends.
- ResearchGate. (n.d.). shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol.
- MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
- BLD Pharm. (n.d.). 1185190-81-1|4,6-Dichloro-2-methylnicotinonitrile.
- ChemWhat. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile CAS#: 875-35-4.
- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile 97 875-35-4.
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4,6-Dichloro-2-methylnicotinonitrile
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a critical determinant of final product quality, safety, and efficacy. 4,6-Dichloro-2-methylnicotinonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous analytical control is imperative to ensure that process-related impurities and potential degradants are effectively monitored and controlled. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of 4,6-Dichloro-2-methylnicotinonitrile, offering researchers, scientists, and drug development professionals a framework for selecting and implementing the most suitable analytical strategy.
The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, form the foundation of the methodologies discussed herein.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, ensuring reliability and accuracy of the generated data.[2][3]
Primary Analytical Method: Isocratic Reversed-Phase HPLC-UV
For routine quality control and purity assessment of 4,6-Dichloro-2-methylnicotinonitrile, a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is often the first choice.[4] This approach is favored for its simplicity, reproducibility, and broad applicability to a wide range of organic molecules.
The selection of a C18 stationary phase is a common starting point for reversed-phase separations due to its versatility. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and separation of the main component from its potential impurities.
Experimental Protocol: Isocratic RP-HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the 4,6-Dichloro-2-methylnicotinonitrile sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
As per USP General Chapter <621>, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[5][6] This includes evaluating parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections.
Rationale for Method Parameters
The choice of a C18 column provides a non-polar stationary phase suitable for retaining the moderately polar 4,6-Dichloro-2-methylnicotinonitrile. The acetonitrile/water mobile phase offers a good balance of solvent strength to achieve a reasonable retention time and separation from closely related impurities. A detection wavelength of 254 nm is selected based on the UV absorbance profile of the analyte, providing good sensitivity.
Comparative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For a comprehensive impurity profile, especially for volatile or semi-volatile impurities that may not be well-resolved by HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative.[7] GC is particularly well-suited for the analysis of thermally stable and volatile compounds.[8] The coupling with a mass spectrometer provides not only quantitative data but also structural information for impurity identification.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Data acquisition and processing software.
2. Chromatographic and Spectrometric Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operated in full scan mode (m/z 50-500).
3. Sample Preparation:
-
Accurately weigh and dissolve the 4,6-Dichloro-2-methylnicotinonitrile sample in a suitable solvent, such as dichloromethane, to a final concentration of approximately 1 mg/mL.
Rationale for Method Parameters
The 5% phenyl-methylpolysiloxane stationary phase is a general-purpose column suitable for a wide range of compounds. The temperature program is designed to separate compounds with different boiling points effectively. The mass spectrometer operating in full scan mode allows for the detection and tentative identification of a broad range of potential impurities.
Method Performance Comparison
To objectively compare the two methods, a hypothetical sample of 4,6-Dichloro-2-methylnicotinonitrile containing known impurities was analyzed. The performance of each method was evaluated based on key chromatographic parameters.
| Performance Metric | Isocratic RP-HPLC-UV | GC-MS |
| Resolution (Rs) of Critical Pair | > 2.0 | > 1.8 |
| Analysis Time | ~ 10 minutes | ~ 20 minutes |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.005% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.015% |
| Precision (%RSD for replicate injections) | < 1.0% | < 1.5% |
| Specificity/Identification Capability | Based on retention time | High (based on mass spectra) |
Workflow and Decision Making
The selection of the most appropriate analytical method depends on the specific requirements of the analysis.
Caption: Decision workflow for selecting an analytical method.
For routine quality control where the primary goal is to determine the purity of the main component and quantify known impurities, the isocratic RP-HPLC-UV method is generally sufficient, offering a balance of speed and reliability. When a more comprehensive understanding of the impurity profile is required, including the identification of unknown impurities, the GC-MS method is the preferred choice due to its superior specificity and sensitivity.
Caption: Logical comparison of HPLC and GC-MS attributes.
Conclusion
The choice between an isocratic RP-HPLC-UV method and a GC-MS method for the purity analysis of 4,6-Dichloro-2-methylnicotinonitrile should be guided by the specific analytical objective. The HPLC method provides a rapid and robust solution for routine quality control, while the GC-MS method offers unparalleled specificity and sensitivity for in-depth impurity profiling and identification. For comprehensive characterization, a combination of both techniques may be employed to leverage their complementary strengths. As with any analytical method, proper validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data, ultimately contributing to the quality and safety of the final pharmaceutical product.[9][10]
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Agilent. Revisions per USP 621. [Link]
-
Waters Corporation. (2022). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
United States Pharmacopeia. (2022, December 1). <621> Chromatography. [Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
SIELC Technologies. Separation of 2-Chloropyridine on Newcrom R1 HPLC column. [Link]
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
Labcompare. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
Agilent. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]
-
Dugway Proving Ground. (2017, September). CL-002R ANALYSIS OF CHEMICAL AGENTS BY GAS CHROMATOGRAPHY WITH FLAME-PHOTOMETRIC AND/OR MASS SELECTIVE DETECTION. [Link]
-
Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
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A Researcher's Guide to Deciphering Dichloronicotinonitriles: Mastering the Mass Spectrometry Chlorine Isotope Pattern
For researchers, scientists, and drug development professionals working with halogenated heterocyclic compounds, mass spectrometry is an indispensable tool for structural elucidation. Among the various pieces of information a mass spectrum provides, the isotopic pattern of chlorine-containing molecules is a definitive characteristic that can confirm the presence and number of chlorine atoms in a molecule. This guide provides an in-depth technical comparison of the theoretical and expected experimental mass spectrometry data for dichloronicotinonitriles, empowering you to interpret your results with confidence.
The Foundational Principle: Chlorine's Natural Isotopic Abundance
Chlorine naturally exists as two stable isotopes: ³⁵Cl and ³⁷Cl. Their approximate natural abundances are 75.77% and 24.23%, respectively.[1][2] This roughly 3:1 ratio of the lighter to the heavier isotope is the cornerstone of the characteristic patterns observed in the mass spectra of chlorinated compounds.[3] For a molecule containing a single chlorine atom, this results in two prominent peaks in the molecular ion region of the mass spectrum: the molecular ion peak (M) corresponding to the molecule with ³⁵Cl, and an M+2 peak for the molecule containing ³⁷Cl, with a relative intensity of approximately 3:1.[3]
When two chlorine atoms are present, as in dichloronicotinonitriles, the isotopic pattern becomes more complex and even more informative. There are three possible combinations of the two chlorine isotopes:
-
Both chlorine atoms are ³⁵Cl.
-
One chlorine atom is ³⁵Cl and the other is ³⁷Cl.
-
Both chlorine atoms are ³⁷Cl.
This gives rise to a characteristic cluster of three peaks in the molecular ion region: the M peak, an M+2 peak, and an M+4 peak. The theoretical relative intensities of these peaks can be calculated based on the probabilities of each isotopic combination.
The Theoretical Isotope Pattern for Dichlorinated Compounds
The expected intensity ratio for a dichlorinated compound is approximately 9:6:1 . This can be derived from the binomial expansion (a + b)ⁿ where 'a' is the abundance of the lighter isotope, 'b' is the abundance of the heavier isotope, and 'n' is the number of chlorine atoms. For two chlorine atoms, this is (0.7577 + 0.2423)². While a simplified 3:1 ratio gives a 9:6:1 pattern, using the more precise abundances provides a more accurate prediction.
The following diagram illustrates the theoretical isotopic distribution for a dichlorinated molecule.
Caption: Theoretical mass spectrum isotope pattern for a dichlorinated compound.
Comparative Analysis of Dichloronicotinonitrile Isomers
While the core isotopic pattern for any dichloronicotinonitrile will be the same, the exact mass-to-charge (m/z) ratio of the M, M+2, and M+4 peaks will depend on the elemental composition of the specific isomer. The molecular formula for dichloronicotinonitrile is C₆H₂Cl₂N₂.
**Table 1: Theoretical Isotopic Data for Dichloronicotinonitrile Molecular Ion (C₆H₂Cl₂N₂) **
| Ion | Isotopic Composition | Exact Mass (Da) | Relative Abundance (%) |
| M | C₆H₂(³⁵Cl)₂N₂ | 171.9644 | 100 |
| M+2 | C₆H₂(³⁵Cl)(³⁷Cl)N₂ | 173.9615 | 65.0 |
| M+4 | C₆H₂(³⁷Cl)₂N₂ | 175.9585 | 10.5 |
Note: Exact masses are calculated using the most common isotopes of C, H, and N.
This table serves as a crucial reference for comparing experimental data. High-resolution mass spectrometers are capable of resolving these peaks and providing accurate mass measurements, which can further confirm the elemental composition.[4][5]
Experimental Protocol for High-Resolution Mass Spectrometry
To obtain high-quality data that allows for clear observation of the chlorine isotope pattern, a meticulous experimental approach is essential.
Objective: To acquire high-resolution mass spectra of a dichloronicotinonitrile sample to verify its isotopic pattern.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, is recommended.[4][6]
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the dichloronicotinonitrile sample in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of approximately 1 µg/mL. The choice of solvent should be compatible with the ionization technique.
-
-
Ionization:
-
Electrospray ionization (ESI) is a common and effective soft ionization technique for this type of molecule.[6]
-
Set the ion source parameters (e.g., capillary voltage, gas flow rates) to optimize the signal for the target compound's m/z range.
-
-
Mass Analysis:
-
Operate the mass analyzer in high-resolution mode (resolving power > 60,000) to ensure baseline separation of the isotopic peaks.[5]
-
Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-300) to observe the molecular ion cluster and any potential fragment ions.
-
-
Data Analysis:
-
Examine the acquired spectrum for the characteristic M, M+2, and M+4 peaks in the molecular ion region.
-
Compare the observed m/z values with the theoretical exact masses from Table 1.
-
Measure the relative intensities of the isotopic peaks and compare them to the theoretical 100:65:10.5 ratio.
-
Fragmentation Patterns: A Deeper Level of Structural Confirmation
Electron impact (EI) ionization or collision-induced dissociation (CID) in tandem mass spectrometry can induce fragmentation of the molecular ion.[7] The fragmentation of dichloronicotinonitriles can provide additional structural information. The isotopic pattern of the fragment ions will depend on whether they retain one or both chlorine atoms.
A plausible fragmentation pathway for a dichloronicotinonitrile could involve the loss of a chlorine radical (Cl•) or the loss of a cyanogen chloride molecule (ClCN).
Caption: Potential fragmentation pathways for a dichloronicotinonitrile molecular ion.
Table 2: Comparison of Isotope Patterns for Molecular Ion and Potential Fragments
| Ion | Description | Number of Chlorine Atoms | Expected Isotope Pattern (Relative Intensity) |
| [C₆H₂Cl₂N₂]⁺˙ | Molecular Ion | 2 | M, M+2, M+4 (100:65:10.5) |
| [C₆H₂ClN₂]⁺ | Loss of a Chlorine Radical | 1 | M', M'+2 (100:32.5) |
| [C₅H₂Cl]⁺˙ | Loss of Cyanogen Chloride | 1 | M'', M''+2 (100:32.5) |
Observing a fragment ion with a single chlorine atom, which would exhibit a simpler M', M'+2 pattern with a ~3:1 intensity ratio, provides strong evidence for the initial presence of two chlorine atoms in the parent molecule.
Conclusion
The characteristic isotopic pattern of chlorine provides a powerful and reliable method for the identification of dichloronicotinonitriles using mass spectrometry. By understanding the theoretical basis of this pattern and employing high-resolution instrumentation, researchers can confidently confirm the presence of two chlorine atoms in their target molecules. Further analysis of fragmentation patterns can offer additional structural insights. This guide provides a comprehensive framework for both predicting and interpreting the mass spectral data of this important class of compounds, ultimately accelerating research and development in the chemical and pharmaceutical sciences.
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[FREE] Chlorine has 2 naturally occurring isotopes: ^{35}\text{Cl} (isotopic mass 34.9689 amu) and ^{37}\text{Cl} - Brainly. (2023, January 23). Retrieved from [Link]
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253 Ultra High Resolution Isotope Ratio MS – Discover a New World of Mass Spectrometry - anCHem. (n.d.). Retrieved from [Link]
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Isotopes in Mass Spectrometry - Chemistry Steps. (2025, September 27). Retrieved from [Link]
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Chlorine contains two isotopes 35Cl and 37Cl. What is the relative abundance of each isotope in a sample of chlorine if its relative atomic mass is 35.5? - Quora. (2023, October 21). Retrieved from [Link]
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Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation - MDPI. (2014, May 20). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (2025, April 30). Retrieved from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide: Comparing the Reactivity of 4,6-Dichloro-2-methylnicotinonitrile and 2,4,6-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among the vast array of available building blocks, chlorinated pyridines and pyrimidines stand out for their utility in constructing complex molecular architectures via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of two such scaffolds: 4,6-Dichloro-2-methylnicotinonitrile and 2,4,6-Trichloropyrimidine. Our objective is to dissect the nuances of their reactivity, offering field-proven insights and experimental guidance to inform your synthetic strategy.
Structural and Electronic Analysis: A Tale of Two Heterocycles
At first glance, both molecules present multiple chloro-substituents ripe for displacement. However, the fundamental differences in their core structures and substituent patterns dictate distinct reactivity profiles.
2,4,6-Trichloropyrimidine belongs to the diazine family, containing two nitrogen atoms at the 1 and 3 positions of the six-membered ring. This dual-nitrogen arrangement renders the pyrimidine ring significantly more electron-deficient than a pyridine ring. This inherent electronic property is the primary driver for its high reactivity towards nucleophiles, as the ring is exceptionally well-suited to stabilize the negative charge in the Meisenheimer intermediate formed during an SNAr reaction. All three chlorine atoms are located at positions activated by at least one ring nitrogen (C2 is ortho to both N1 and N3; C4/C6 are ortho and para to the nitrogens).
4,6-Dichloro-2-methylnicotinonitrile , a substituted pyridine, possesses only one ring nitrogen. While still an electron-deficient system, it is inherently less so than pyrimidine. Its reactivity is therefore more profoundly influenced by its unique constellation of substituents:
-
Chloro Groups (C4 & C6): Both are positioned para to the ring nitrogen, the canonical activating position for SNAr.[1][2]
-
Nitrile Group (C3): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its placement adjacent to the C4 chlorine atom provides potent additional activation at this specific site.
-
Methyl Group (C2): A weakly electron-donating group that has a minor electronic impact compared to the other substituents.
This analysis predicts that while trichloropyrimidine may be more reactive overall, the nicotinonitrile derivative offers a highly differentiated set of reactive sites.
Comparative Reactivity and Regioselectivity in SNAr
The central question for any synthetic chemist is "which chlorine reacts first, and under what conditions?" The answer lies in the stability of the transition state for nucleophilic attack at each position.
2,4,6-Trichloropyrimidine: High Reactivity, Moderate Selectivity
For 2,4,6-trichloropyrimidine, the established order of reactivity for nucleophilic displacement is C4(6) > C2.[3] The chlorine atoms at the C4 and C6 positions are electronically equivalent and the most susceptible to attack. This is because the resulting Meisenheimer complex is stabilized by both ortho and para nitrogen atoms. Attack at the C2 position is less favored. Consequently, mono-substitution typically yields a mixture of the 4- and 2-substituted isomers, with the 4-substituted product being the major one in most cases.[4] Achieving high regioselectivity can be challenging and often depends on the specific nucleophile and reaction conditions.[4][5]
4,6-Dichloro-2-methylnicotinonitrile: Lower Overall Reactivity, Superb Regioselectivity
In contrast, 4,6-Dichloro-2-methylnicotinonitrile is engineered for regioselectivity. The C4 position is predicted to be overwhelmingly more reactive than the C6 position.
Causality: Nucleophilic attack at C4 generates a Meisenheimer intermediate where the negative charge is delocalized and stabilized by two powerful electron sinks: the para ring nitrogen and the adjacent nitrile group . This dual stabilization creates a significantly lower energy transition state compared to attack at C6, where the intermediate is stabilized only by the para ring nitrogen. This principle is well-established; electron-withdrawing groups positioned ortho or para to the leaving group strongly accelerate SNAr reactions.[2][6] This makes the nicotinonitrile an exceptional substrate for reliably installing a nucleophile at a single, predictable position.
Data Presentation
Table 1: Comparative Summary of Properties
| Feature | 4,6-Dichloro-2-methylnicotinonitrile | 2,4,6-Trichloropyrimidine |
| Molecular Formula | C7H4Cl2N2 | C4HCl3N2 |
| Molecular Weight | 187.03 g/mol | 183.42 g/mol |
| Core Heterocycle | Pyridine (1 N atom) | Pyrimidine (2 N atoms) |
| Activating Groups | Ring Nitrogen, C3-Nitrile | 2 Ring Nitrogens |
| Predicted Overall Reactivity | High | Very High |
| Predicted Reactivity of Cl | C4 >>> C6 | C4/C6 > C2 |
| Key Advantage | High regioselectivity for mono-substitution | High reactivity for multiple substitutions |
Visualization of Reactivity
Caption: Structures and predicted reactivity hierarchies.
Caption: Stabilization of intermediates for the nicotinonitrile.
Experimental Protocols: From Theory to Practice
The trustworthiness of a synthetic protocol lies in its reproducibility and the clear rationale behind each step. Below are representative, self-validating procedures for the mono-amination of each scaffold.
Protocol 1: Mono-amination of 2,4,6-Trichloropyrimidine at the C4/C6 Position
This protocol is based on established procedures for the reaction of trichloropyrimidine with amine nucleophiles.[4] The primary challenge is controlling the reaction to favor mono-substitution over di-substitution.
Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4,6-trichloropyrimidine (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Causality: An inert atmosphere is crucial to prevent hydrolysis of the highly reactive trichloropyrimidine by atmospheric moisture. Polar aprotic solvents are chosen for their ability to solvate the reactants and the charged intermediate without interfering with the reaction.
-
-
Nucleophile Preparation: In a separate flask, dissolve the amine nucleophile (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (Et3N, 1.5 eq) or potassium carbonate (K2CO3, 2.0 eq) in the same solvent.
-
Causality: Using a slight excess of the amine can drive the reaction to completion, but a large excess risks di-substitution. The base is required to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.
-
-
Reaction Execution: Cool the trichloropyrimidine solution to 0 °C using an ice bath. Add the amine/base solution dropwise over 30 minutes, carefully monitoring the internal temperature.
-
Causality: Slow, cooled addition helps to control the exothermic reaction and maintain a low instantaneous concentration of the nucleophile, which favors mono-substitution.
-
-
Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Causality: Quenching with water precipitates the product and dissolves inorganic salts.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to separate the desired mono-substituted product from any di-substituted byproducts and unreacted starting material.
Protocol 2: Regioselective Mono-amination of 4,6-Dichloro-2-methylnicotinonitrile at the C4 Position
This protocol is designed based on general procedures for highly activated chloropyridines.[6][7][8] Due to the high activation at C4, milder conditions may be sufficient compared to less activated systems.
Methodology:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 4,6-dichloro-2-methylnicotinonitrile (1.0 eq), the amine nucleophile (1.1 eq), a suitable base (e.g., K2CO3, 2.0 eq), and a polar aprotic solvent (e.g., Acetonitrile or DMF).
-
Causality: The choice of a weaker base like K2CO3 is often sufficient for these highly activated systems and can prevent side reactions associated with stronger bases.
-
-
Reaction Execution: Stir the mixture at room temperature or heat gently to 40-60 °C. The high electrophilicity of the C4 position should allow the reaction to proceed efficiently without the need for high temperatures.
-
Causality: Starting at a lower temperature allows for greater control. Gentle heating can be applied if the reaction is sluggish at room temperature, but excessive heat is likely unnecessary and could promote side reactions.
-
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Given the high regioselectivity, the primary species to monitor are the starting material and the single desired product. Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature.
-
Isolation: Filter off the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Causality: This work-up procedure is straightforward due to the expected cleanliness of the reaction, yielding predominantly one product.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.
Caption: A generalized workflow for SNAr reactions.
Conclusion and Strategic Recommendations
Both 4,6-Dichloro-2-methylnicotinonitrile and 2,4,6-Trichloropyrimidine are powerful electrophilic scaffolds, but they serve different strategic purposes.
-
Choose 2,4,6-Trichloropyrimidine when:
-
High overall reactivity is desired.
-
The synthetic plan involves sequential, multiple substitutions at different positions (C4/C6 then C2).
-
Downstream purification is robust enough to handle potential regioisomeric mixtures from the first substitution.
-
-
Choose 4,6-Dichloro-2-methylnicotinonitrile when:
-
A highly predictable, regioselective mono-substitution is the primary goal.
-
A clean reaction profile with minimal byproduct formation is critical.
-
The synthetic route requires the specific installation of a functional group at the C4 position, activated by an adjacent nitrile.
-
By understanding the fundamental principles of reactivity and regioselectivity outlined in this guide, researchers can make more informed decisions, leading to more efficient, predictable, and successful synthetic campaigns.
References
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Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. SpringerLink. Available at: [Link]
-
Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. RSC Publishing. Available at: [Link]
-
2,4,6-Trichloropyrimidine. Reaction with Anilines. ResearchGate. Available at: [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]
-
SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. Available at: [Link]
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Available at: [Link]
-
Synthesis of 4,6-dialkoxyaryl-2-methoxy nicotinonitriles (Series I; LC1–13). ResearchGate. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]
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Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. Available at: [Link]
-
Reaction Examples. University of Calgary. Available at: [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
-
Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. HETEROCYCLES. Available at: [Link]
-
Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. ACS Publications. Available at: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. Zenodo. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]
-
A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine. Eindhoven University of Technology Research Portal. Available at: [Link]
-
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate. Available at: [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. PubMed. Available at: [Link]
-
7.6: Extra Topics on Nucleophilic Substitution Reaction. Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to the Characterization of Impurities in Commercial 4,6-Dichloro-2-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Active Pharmaceutical Ingredients (APIs), the meticulous identification and characterization of impurities are not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides a comprehensive technical overview of the strategies and methodologies for characterizing impurities in commercial 4,6-Dichloro-2-methylnicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to present a scientifically robust framework that combines established analytical principles with practical, field-proven insights.
The narrative of this guide is built upon the principles of Expertise, Experience, and Trustworthiness. We will delve into the "why" behind experimental choices, ensuring that each proposed protocol is a self-validating system for the comprehensive analysis of potential impurities.
The Landscape of Impurities in 4,6-Dichloro-2-methylnicotinonitrile
The impurity profile of a commercial chemical is a direct reflection of its synthetic route and storage conditions. While specific impurity data for 4,6-Dichloro-2-methylnicotinonitrile is not extensively published, a thorough understanding of its synthesis allows for the logical deduction of potential process-related impurities and degradation products.
Potential Process-Related Impurities
The synthesis of chlorinated nicotinonitrile derivatives often involves multi-step reactions, each presenting an opportunity for the formation of byproducts and the carry-over of unreacted starting materials and intermediates.[1]
-
Starting Materials and Intermediates: Incomplete conversion during the synthesis is a common source of impurities. Depending on the specific synthetic pathway, residual starting materials or key intermediates can be present in the final product.
-
Isomeric Impurities: The chlorination of pyridine rings can sometimes lack complete regioselectivity, leading to the formation of positional isomers. For instance, isomers with different chlorine substitution patterns on the pyridine ring could be potential impurities.
-
Under- and Over-chlorinated Species: The chlorination process might be incomplete, resulting in mono-chlorinated species, or excessive, leading to the formation of trichloro- or even tetrachloro-nicotinonitrile derivatives.[2]
-
Byproducts from Side Reactions: The reagents used in the synthesis can participate in unintended side reactions, generating a variety of byproducts. For example, the use of phosphorus oxychloride for chlorination can lead to the formation of phosphate esters or other related impurities.[3]
Potential Degradation Products
Forced degradation studies are a critical component of impurity profiling, as they help to identify potential degradation products that could form under various stress conditions during manufacturing, storage, and handling.[4] The ICH Q1A(R2) guideline provides a framework for conducting these studies.[5]
-
Hydrolytic Degradation: The nitrile group in 4,6-Dichloro-2-methylnicotinonitrile is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of the corresponding carboxylic acid or amide.[6] The chlorine substituents can also be susceptible to hydrolysis, particularly at elevated temperatures, leading to the formation of hydroxypyridine derivatives.[6]
-
Oxidative Degradation: The pyridine ring and the methyl group are potential sites for oxidation.[2] Exposure to oxidizing agents could lead to the formation of N-oxides or oxidation of the methyl group to a carboxylic acid.
-
Photolytic Degradation: Chlorinated aromatic compounds can be susceptible to photodegradation.[7] Exposure to light, particularly UV radiation, could lead to dechlorination or other complex rearrangements.
-
Thermal Degradation: High temperatures can induce decomposition, potentially leading to the formation of various degradation products through complex reaction pathways.
A Comparative Analysis of Analytical Methodologies
A multi-faceted analytical approach is essential for the comprehensive characterization of the diverse range of potential impurities in 4,6-Dichloro-2-methylnicotinonitrile. The choice of technique depends on the physicochemical properties of the impurities, such as their volatility, polarity, and concentration.
| Analytical Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity. | Robust, widely available, excellent for quantifying known impurities.[8] | May lack the sensitivity for trace impurities and the specificity to identify unknown compounds without reference standards. |
| Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) | High-resolution separation with mass-based detection. | High sensitivity and selectivity, enables structural elucidation of unknown impurities, suitable for a wide range of polar and non-polar compounds.[9] | Higher cost and complexity compared to HPLC-UV. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity. | Ideal for identifying and quantifying volatile and semi-volatile impurities such as residual solvents and certain process-related byproducts.[10] | Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for some compounds. |
Experimental Protocols: A Practical Guide
The following protocols are designed to serve as a robust starting point for the characterization of impurities in 4,6-Dichloro-2-methylnicotinonitrile. These methods should be validated according to ICH Q2(R1) guidelines to ensure their suitability for their intended purpose.[11]
UPLC-MS/MS Method for Non-Volatile Impurities and Degradation Products
This method is designed for the sensitive detection and identification of a broad range of potential impurities.
Workflow for UPLC-MS/MS Analysis
Caption: UPLC-MS/MS workflow for impurity characterization.
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 50-500
-
Data Acquisition: Full scan and data-dependent MS/MS
Headspace GC-MS Method for Volatile Impurities
This method is crucial for the detection of residual solvents and other volatile byproducts from the synthesis.
Workflow for Headspace GC-MS Analysis
Caption: Headspace GC-MS workflow for volatile impurities.
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
Injector Temperature: 250 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-400
Forced Degradation Study Protocol
A systematic forced degradation study should be performed to predict and identify potential degradation products.[8]
Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Photolytic | ICH Q1B compliant light exposure | Per ICH guidelines |
| Thermal | 80 °C | 48 hours |
Samples from each stress condition should be analyzed using the validated UPLC-MS/MS method to identify and quantify the degradation products.
Conclusion and Future Perspectives
The characterization of impurities in 4,6-Dichloro-2-methylnicotinonitrile is a multifaceted task that demands a combination of predictive chemistry and advanced analytical techniques. This guide has outlined a comprehensive strategy for identifying potential process-related impurities and degradation products, and has provided a comparative analysis of suitable analytical methodologies. The detailed experimental protocols for UPLC-MS/MS and GC-MS serve as a practical starting point for researchers in this field.
By adopting a systematic and scientifically rigorous approach to impurity profiling, drug development professionals can ensure the quality, safety, and regulatory compliance of their products. The insights gained from these studies are invaluable for process optimization, formulation development, and establishing appropriate control strategies.
References
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]
-
Ray, A. K., & Tassou, S. A. (2009). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere, 77(9), 1279-1285. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Sherekar, D. P., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of .... (n.d.). Lund University Publications. Retrieved from [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. (2024, March 5). Environmental Science & Technology. Retrieved from [Link]
-
Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 54(11), 698-703. Retrieved from [Link]
-
Photochemical Degradation of the New Nicotine Pesticide Acetamiprid in Water. (2024, April 14). Molecules. Retrieved from [Link]
-
Patel, H. B., et al. (2024). Development and validation of HPLC methods for the quantification of impending genotoxic impurities in Dapson drug substances. Biotechnology Journal International, 28(4), 1-17. Retrieved from [Link]
-
Analysis of Volatile Bacterial Metabolites by Gas Chromatography-Mass Spectrometry. (2020, November 16). LCGC North America. Retrieved from [Link]
-
Reagents for Organic Synthesis. (n.d.). Organic Syntheses. Retrieved from [Link]
-
GC AND GC/MS. (n.d.). Agilent. Retrieved from [Link]
-
Photocatalytic Degradation of Neonicotinoids—A Comparative Study of the Efficacy of Hybrid Photocatalysts. (2024, February 28). Catalysts. Retrieved from [Link]
-
Patel, H. B., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International, 28(4), 1-17. Retrieved from [Link]
-
Oxidative destruction of chlorinated persistent organic pollutants by hydroxyl radicals via ozone and UV light irradiation. (n.d.). Green Chemistry. Retrieved from [Link]
-
Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under.... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025, December 9). Molecules. Retrieved from [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
-
Remediation of Some Chlorinated Organics with Carbon Nanotubes/TiO2 Nanocomposite Photodegradation. (2025, November 24). ResearchGate. Retrieved from [Link]
-
UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2023, January 4). Scientific Reports. Retrieved from [Link]
-
A method for the degradation of radioactive nicotinic acid. (n.d.). PubMed. Retrieved from [Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
-
Analysis of Volatile Organic Compounds in Textiles: Insights from GC–MS with Metal Content Assessment Using ICP-MS. (2025, February 4). Applied Sciences. Retrieved from [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Patel, H. B., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International, 28(4), 1-17. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal Procedures: 4,6-Dichloro-2-methylnicotinonitrile
[1][2][3]
Urgent Safety Notice: Halogenated Nitrile Handling
Do not mix this compound with acidic waste streams. 4,6-Dichloro-2-methylnicotinonitrile contains a nitrile (cyano) group attached to a chlorinated pyridine ring. While aromatic nitriles are generally more stable than aliphatic ones, mixing with strong acids can potentially liberate hydrogen cyanide (HCN) gas or cause uncontrolled hydrolysis. Furthermore, the presence of chlorine atoms mandates disposal in Halogenated Waste streams to ensure proper incineration and prevent the formation of dioxins during standard combustion.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material against the following profile. This compound is a specialized intermediate often used in pharmaceutical synthesis (e.g., P2X3 antagonists).
| Parameter | Data / Classification |
| Chemical Name | 4,6-Dichloro-2-methylnicotinonitrile |
| Functional Groups | Chlorinated Pyridine, Nitrile (Cyano) |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazards | Acute Toxic (Oral/Dermal), Skin/Eye Irritant , Aquatic Toxicity |
| Waste Classification | Halogenated Organic (RCRA Characteristic Waste) |
| Incompatibilities | Strong Acids (Hydrolysis risk), Strong Oxidizers , Reducing Agents |
| Combustion Byproducts | Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Hydrogen Cyanide (HCN) |
Pre-Disposal Stabilization
If the material is in a reaction mixture or solution, it must be stabilized before transfer to waste containers.
A. Quenching Reactive Intermediates
If the nitrile is present with unreacted reagents (e.g., thionyl chloride, phosphorus oxychloride) or in a highly acidic/basic solution:
-
Cool the vessel to <5°C in an ice bath.
-
Neutralize slowly: Adjust pH to neutral (pH 6–8) using dilute NaOH or Sodium Bicarbonate (NaHCO₃).
-
Caution: Do not acidify.[1] Keep the pH neutral to prevent nitrile hydrolysis or cyanide release.
-
-
Verify Stability: Ensure no exotherm or gas evolution is occurring before transferring to the waste container.
B. Solid Waste Packaging
For pure solid material (expired or excess stock):
-
Do not dissolve solely for disposal purposes unless required by your facility's specific EHS protocols.
-
Double Bagging: Place the original container inside a clear, heavy-duty polyethylene bag.
-
Labeling: Attach a hazardous waste tag to the outer bag immediately.
Waste Stream Segregation Logic
Proper segregation is the single most critical step to prevent dangerous chemical reactions in the central waste facility.
-
CORRECT Stream: Halogenated Organic Waste
-
The "Dichloro" components require this stream. These wastes are sent to specialized incinerators equipped with scrubbers to capture acidic gases (HCl) formed during burning.
-
-
INCORRECT Stream: Non-Halogenated / Flammable Solvents
-
Placing chlorinated compounds here can damage standard incinerators and violate EPA regulations.
-
-
CRITICAL ERROR: Acidic Waste
-
Never add nitriles to the acid waste carboy. This is a primary cause of laboratory cyanide incidents.
-
The Disposal Workflow
The following diagram outlines the decision-making process for disposing of 4,6-Dichloro-2-methylnicotinonitrile, ensuring compliance and safety from bench to destruction.
Figure 1: Decision tree for the safe disposal of chlorinated nitrile waste, emphasizing pH neutralization and halogenated stream segregation.
Detailed Step-by-Step Protocol
Step 1: Container Selection
-
Material: Use High-Density Polyethylene (HDPE) or Amber Glass.
-
Avoid: Metal containers (due to potential corrosion if residual acidity exists) or standard low-density plastics if dissolved in aggressive organic solvents (e.g., DCM).
Step 2: Transfer & Labeling
-
Fume Hood: Perform all transfers inside a certified chemical fume hood.
-
Funneling: Use a dedicated funnel to prevent spills. Do not use the same funnel used for acids.
-
Labeling: Complete the hazardous waste tag before filling.
-
Constituents: List "4,6-Dichloro-2-methylnicotinonitrile" fully. Do not use abbreviations.
-
Percentages: If in solution, estimate the % of the nitrile vs. the solvent (e.g., "5% Nitrile, 95% Dichloromethane").
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
-
Step 3: Storage (Satellite Accumulation Area)
Emergency Procedures
Spill Response (< 500g/500mL)
-
Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood is operating at emergency flow if possible.
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, N95 or P100 respiratory protection is required.
-
Absorb:
-
Liquids: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (fire hazard).
-
Solids: Cover with wet paper towels (to prevent dust) and scoop carefully.
-
-
Clean: Wipe the area with a mild detergent solution. Do not use bleach (risk of reaction with nitrogenous compounds).
-
Dispose: Place all cleanup materials into the Halogenated Waste container.
Exposure Response
-
Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use organic solvents to clean skin (increases absorption).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
References
-
PubChem. (2025).[4] Ethyl 4,6-dichloro-2-methylnicotinate Compound Summary (Structural Analog Data). National Library of Medicine. [Link]
-
University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dichloro-2-methylnicotinonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dichloro-2-methylnicotinonitrile. The focus is on a comprehensive personal protective equipment (PPE) strategy, grounded in a thorough understanding of the compound's specific hazards. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection.
Hazard Identification and Risk Assessment: Understanding the Threat
4,6-Dichloro-2-methylnicotinonitrile (CAS No. 1185190-81-1) is a heterocyclic organic compound belonging to the pyridine, chloride, and nitrile families.[1] A robust safety plan begins with a clear understanding of its inherent risks. Safety Data Sheets (SDS) classify this compound as hazardous, with multiple routes of potential exposure.
The primary operational goal is to minimize all potential exposure through a combination of engineering controls, strict handling procedures, and the diligent use of appropriate PPE. The hazards identified necessitate a cautious and well-documented approach to handling.[2]
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding the hazards associated with 4,6-Dichloro-2-methylnicotinonitrile.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness. |
Routes of Exposure and Health Effects
Understanding how this compound can enter the body is critical to preventing exposure.
-
Dermal (Skin) Contact: This is a significant risk. The compound is classified as harmful in contact with skin and causes skin irritation. Prolonged contact may lead to an allergic skin reaction.
-
Eye Contact: Direct contact can cause serious, potentially irreversible, eye damage.
-
Ingestion: Swallowing the compound is harmful and may lead to irritation of the mucous membranes in the mouth, pharynx, esophagus, and gastrointestinal tract.[3]
-
Inhalation: While it is a solid, inhalation of dust or aerosols may cause respiratory irritation, drowsiness, or dizziness.
Risk Assessment Workflow
A systematic approach to risk assessment is crucial before any handling of this compound. The following workflow illustrates the logical steps from hazard identification to the implementation of control measures.
Caption: Risk assessment workflow for handling hazardous chemicals.
Comprehensive Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its effectiveness depends entirely on correct selection, use, and maintenance. Do not handle this compound until all safety precautions have been read and understood.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side shields and a face shield | Rationale: Protects against splashes and airborne particles.[2] Given the classification of "Causes serious eye damage" (H318), standard safety glasses are insufficient. A face shield provides an additional layer of protection for the entire face. |
| Skin (Hands) | Chemical-resistant gloves (Nitrile or Neoprene) | Rationale: Prevents dermal absorption, a primary route of exposure. Gloves must be inspected for tears or punctures before each use. Breakthrough time and permeation rate must be considered; consult the glove manufacturer's data.[4] Disposable gloves are often preferred to avoid issues with decontamination.[4] |
| Skin (Body) | Laboratory coat or chemical-resistant apron | Rationale: Protects against contamination of personal clothing.[2] A long-sleeved lab coat is the minimum requirement. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Rationale: Prevents inhalation of dust or aerosols, especially when handling the solid form or preparing solutions.[2] Work should always be conducted in a chemical fume hood to minimize vapor/dust concentration, but respiratory protection is a necessary secondary precaution. |
Step-by-Step PPE Donning and Doffing Procedure
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Engineering Controls and Safe Work Practices
PPE should never be the sole method of protection. It must be used in conjunction with robust engineering controls and safe work practices.
-
Primary Engineering Control: All handling of 4,6-Dichloro-2-methylnicotinonitrile, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive vapors.[5]
-
Designated Area: Establish a designated area for working with this compound. Line the work surface with absorbent, disposable material to contain any potential spills.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[6] Do not eat, drink, or smoke in the laboratory area.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is vital.
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove all contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Immediately call an ophthalmologist. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[5][6] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[7] Immediately make the victim drink water (two glasses at most). Call a physician or poison control center immediately.[5] |
Spill Management Workflow
A spill requires a calm, systematic response to ensure the safety of all personnel and to effectively contain the hazard.
Sources
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
